Nilotinib-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIURLSWUIHRB-AGINCAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Nilotinib-d6 in Preclinical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib-d6 is the deuterated analog of Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI). Nilotinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), specifically targeting the Bcr-Abl fusion protein that drives the malignancy.[1][2] In the realm of pharmaceutical research and development, particularly in preclinical and clinical pharmacology studies, stable isotope-labeled compounds like this compound are indispensable tools. This guide provides a comprehensive overview of this compound, its primary application as an internal standard in bioanalytical assays, detailed experimental methodologies, and the biochemical pathways it helps to investigate.
Core Concepts: Understanding this compound
This compound is structurally identical to Nilotinib, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, a critical feature for its primary application.[3][4][5] The key advantage of using a deuterated standard is that it shares near-identical chemical and physical properties with the analyte of interest (Nilotinib), including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is readily distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[6]
The primary and most critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Nilotinib in complex biological matrices such as plasma and serum.[6] Its use is fundamental to liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for pharmacokinetic and toxicokinetic studies.[7][8] The addition of a known quantity of this compound to a biological sample at the beginning of the sample preparation process allows for precise and accurate quantification of Nilotinib by correcting for variability in sample processing and instrument response.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its parent compound, Nilotinib, relevant to its use in bioanalytical methods.
| Property | Nilotinib | This compound | Reference |
| Molecular Formula | C₂₈H₂₂F₃N₇O | C₂₈H₁₆D₆F₃N₇O | [4][9] |
| Molecular Weight | 529.53 g/mol | 535.55 g/mol | [3][9] |
| CAS Number | 641571-10-0 | 1268356-17-7 | [3][4] |
| Precursor Ion (m/z) [M+H]⁺ | 530.4 | 534.4 | |
| Product Ion (m/z) | 289.5 | Not explicitly stated, but fragmentation is similar | [10] |
| Typical Concentration Range in Plasma | 2.4 - 4700.0 ng/mL | Used at a fixed concentration | [10] |
| Isotopic Purity | N/A | ≥99% deuterated forms | [6] |
Experimental Protocols
The use of this compound as an internal standard is integral to validated bioanalytical methods for Nilotinib quantification. Below is a detailed, representative protocol for the analysis of Nilotinib in human plasma using LC-MS/MS.
Preparation of Stock and Working Solutions
-
Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in a suitable solvent such as methanol or DMSO.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Nilotinib stock solution.
-
Working Solutions: Prepare serial dilutions of the Nilotinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown study sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nilotinib: 530.4 → 289.5 (precursor ion → product ion)[10]
-
This compound: 536.4 → 295.5 (or a similar transition based on its fragmentation pattern)
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
Data Analysis and Quantification
-
The concentration of Nilotinib in the unknown samples is determined by calculating the peak area ratio of Nilotinib to this compound.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Nilotinib in the study samples is then interpolated from this calibration curve.
Visualizing the Role of this compound
Bcr-Abl Signaling Pathway and Inhibition by Nilotinib
Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase. This kinase activates several downstream signaling pathways that lead to uncontrolled cell proliferation and survival in CML. The diagram below illustrates the simplified Bcr-Abl signaling cascade and the point of inhibition by Nilotinib. The quantification of Nilotinib in research, facilitated by this compound, is crucial for understanding its pharmacokinetic-pharmacodynamic relationship in modulating this pathway.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making pretty diagrams with GraphViz [steveliles.github.io]
- 8. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]
- 9. Flowchart Creation [developer.mantidproject.org]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Nilotinib-d6: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Nilotinib-d6. It is intended for researchers, scientists, and drug development professionals working with this isotopically labeled compound. This guide also delves into the mechanism of action of Nilotinib, its primary therapeutic target, and the associated signaling pathways.
Chemical Structure and Properties
This compound is the deuterated form of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor. The deuterium labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Nilotinib concentrations in biological matrices.
The chemical structure of this compound is characterized by the substitution of six hydrogen atoms with deuterium. Specifically, the methyl group and three aromatic protons on the benzamide ring are deuterated.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value | Source |
| IUPAC Name | 2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide | PubChem[1] |
| Molecular Formula | C₂₈H₁₆D₆F₃N₇O | PubChem[1] |
| Molecular Weight | 535.6 g/mol | PubChem[1] |
| CAS Number | 1268356-17-7 | PubChem[1] |
| Appearance | Pale Yellow Solid | Pharmaffiliates |
| Melting Point | 187 °C | Biosynth[2] |
| Solubility | DMSO: 10 mg/ml, DMF: 3 mg/ml | Cayman Chemical |
| InChI | InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30,31))12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D | PubChem[1] |
| InChIKey | HHZIURLSWUIHRB-AGINCAKFSA-N | PubChem[1] |
| SMILES | [2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] | PubChem[1] |
Mechanism of Action and Signaling Pathways
Nilotinib is a highly effective second-generation tyrosine kinase inhibitor specifically designed to target the Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[3] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[3][4] This action effectively blocks the signaling cascades that drive the proliferation and survival of CML cells.
The constitutive activation of the Bcr-Abl tyrosine kinase leads to the activation of several downstream signaling pathways that are crucial for cell growth, proliferation, and survival. Nilotinib's inhibition of Bcr-Abl disrupts these pathways, leading to cell cycle arrest and apoptosis in Ph+ leukemia cells.
The primary signaling pathways affected by Nilotinib's inhibition of Bcr-Abl are:
-
RAS/MAPK Pathway: This pathway is critical for cell proliferation and differentiation. Bcr-Abl activates RAS, which in turn activates the mitogen-activated protein kinase (MAPK) cascade, leading to uncontrolled cell growth.
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are key mediators of cytokine signaling and are constitutively activated by Bcr-Abl, promoting cell survival and proliferation.[2]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Bcr-Abl activates phosphoinositide 3-kinase (PI3K), which then activates AKT and the mammalian target of rapamycin (mTOR), leading to the inhibition of apoptosis and promotion of cell growth.[5]
Below is a diagram illustrating the Bcr-Abl signaling pathway and the point of inhibition by Nilotinib.
Caption: Bcr-Abl signaling and Nilotinib's inhibitory action.
Experimental Protocols
Synthesis of this compound
Below is a generalized workflow for the synthesis of Nilotinib, which would be adapted for the synthesis of this compound by using the appropriately deuterated precursors.
Caption: A generalized synthetic workflow for Nilotinib.
Quantification of Nilotinib in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of Nilotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is based on protocols described in the literature.
3.2.1. Materials and Reagents
-
Nilotinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
3.2.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3.2.3. LC-MS/MS Conditions
Table 2: Representative LC-MS/MS Parameters for Nilotinib Analysis
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nilotinib: m/z 530.2 -> 391.1this compound: m/z 536.2 -> 397.1 |
| Collision Energy | Optimized for each transition |
3.2.4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Nilotinib) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Nilotinib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Below is a diagram illustrating the experimental workflow for the quantification of Nilotinib.
Caption: Workflow for Nilotinib quantification by LC-MS/MS.
Conclusion
This compound is an essential tool for the accurate quantification of Nilotinib in preclinical and clinical research. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its non-deuterated counterpart, and a representative analytical protocol. The provided diagrams offer a visual representation of the complex signaling pathways and experimental workflows, aiding in a deeper understanding of Nilotinib's pharmacology and analysis. This information is intended to support the work of researchers and professionals in the field of drug development and oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to nilotinib and restore the response of progenitors to nilotinib in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Nilotinib-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib-d6 is the deuterated analog of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor.[1] The strategic replacement of six hydrogen atoms with deuterium isotopes results in a heavier molecule, making it an ideal internal standard for mass spectrometry-based quantification of Nilotinib in biological matrices.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its parent compound's mechanism of action.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in research and development. Below is a summary of its key characteristics.
| Property | Value | Reference(s) |
| Chemical Name | 4-(Methyl-d3)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide-2,5,6-d3 | [2] |
| Synonyms | AMN-107-d6, Tasigna-d6 | [3] |
| CAS Number | 1268356-17-7 | [3] |
| Molecular Formula | C₂₈H₁₆D₆F₃N₇O | [2] |
| Molecular Weight | 535.55 g/mol | [2] |
| Appearance | Pale Yellow Solid | [3] |
| Melting Point | Not definitively reported. Expected to be similar to Nilotinib (205-207 °C). | |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | |
| Solubility | Soluble in DMSO (10 mg/mL) and DMF (3 mg/mL).[1] Very poorly soluble in ethanol and water.[4] | [1][4] |
| Storage | Store at -20°C, protected from light.[4][5] | [4][5] |
| Stability | Stable for at least 4 years when stored correctly.[1] Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[5] | [1][5] |
Experimental Protocols
Accurate and precise analytical methods are paramount for the use of this compound as an internal standard and for its characterization. The following are detailed methodologies for common analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for Nilotinib and is suitable for assessing the purity of this compound.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., in a 65:35 v/v ratio).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 260 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Standard Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase). Serial dilutions are made to create a calibration curve (e.g., 5 to 50 µg/mL).[6]
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in the diluent to a known concentration.
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity of this compound is determined by comparing the peak area of the main component to the total area of all observed peaks.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is primarily used as an internal standard for the quantification of Nilotinib in biological samples. The following protocol outlines a typical LC-MS/MS method.[8][9]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Column: A suitable reverse-phase column (e.g., Xtimate Phenyl).[9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.15% formic acid and 0.05% ammonium acetate) and an organic phase (e.g., acetonitrile).[9]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for both Nilotinib and this compound need to be determined and optimized. For Nilotinib, a common transition is m/z 530.2 -> m/z 289.2. For this compound, the precursor ion would be approximately m/z 536.2.
-
-
Sample Preparation (Plasma):
-
Spike a known amount of this compound internal standard into the plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then diluted or directly injected into the LC-MS/MS system.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of Nilotinib to this compound against the concentration of Nilotinib standards. The concentration of Nilotinib in the unknown samples is then determined from this curve.
Mechanism of Action and Signaling Pathway
Nilotinib functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[4] The constitutively active Bcr-Abl kinase drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and thereby inhibiting these downstream pathways.[10]
Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- 1268356-17-7 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jchr.org [jchr.org]
- 7. RP-HPLC method for nilotinib in bulk and tablet dosage forms. [wisdomlib.org]
- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Nilotinib-d6 (CAS Number: 1268356-17-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib-d6 is the deuterium-labeled analog of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] With the CAS number 1268356-17-7, this compound serves as an indispensable tool in clinical and preclinical research, primarily as an internal standard for the accurate quantification of Nilotinib in biological matrices.[3][4] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the precision and reliability of pharmacokinetic and therapeutic drug monitoring studies.[3][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action of its parent compound, detailed experimental protocols for its use, and relevant signaling pathways.
Physicochemical Properties of this compound
This compound is a stable, isotopically enriched compound designed for use in analytical applications.[3] The deuterium labeling provides a distinct mass difference from the parent compound, Nilotinib, without significantly altering its chemical properties, making it an ideal internal standard.[3]
| Property | Value | Reference |
| CAS Number | 1268356-17-7 | [6] |
| Molecular Formula | C₂₈H₁₆D₆F₃N₇O | [6] |
| Molecular Weight | 535.55 g/mol | [6] |
| Synonyms | Tasigna-d6; 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6 | [6] |
| Isotopic Enrichment | >95% | [6] |
| Purity (HPLC) | >95% | [6] |
| Storage | -20°C | [6] |
Mechanism of Action of Nilotinib
Nilotinib, the non-deuterated parent compound of this compound, is a highly effective inhibitor of the BCR-ABL tyrosine kinase.[2][7] The BCR-ABL oncoprotein is a hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] Nilotinib binds to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity.[2] This action blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis of the malignant cells.[1][2]
Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and colony-stimulating factor 1 receptor (CSF-1R).[7]
Signaling Pathway of Nilotinib's Action
The following diagram illustrates the primary signaling pathway inhibited by Nilotinib.
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Experimental Protocols: Quantification of Nilotinib using this compound
This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Nilotinib in biological samples such as plasma and serum.[5][8] The following is a representative protocol synthesized from published methods.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Nilotinib concentrations).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following table summarizes typical LC-MS/MS parameters for the analysis of Nilotinib.
| Parameter | Typical Conditions |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nilotinib: m/z 530.2 -> 283.1; this compound: m/z 536.2 -> 289.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Experimental Workflow Diagram
Caption: A typical workflow for the quantification of Nilotinib using this compound.
Quantitative Data from Analytical Methods
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes key validation parameters from a representative LC-MS/MS assay for Nilotinib quantification in human plasma.[5]
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
This compound (CAS 1268356-17-7) is a critical analytical tool for researchers, scientists, and drug development professionals working with Nilotinib. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data necessary for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide has provided a comprehensive overview of its properties, the mechanism of action of its parent compound, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sussex-research.com [sussex-research.com]
- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the mechanism of Nilotinib-d6 as an internal standard
An In-depth Technical Guide on the Core Mechanism of Nilotinib-d6 as an Internal Standard
Introduction
Nilotinib is a highly potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, which is a hallmark of CML.[1][3] Given the variability in pharmacokinetics among patients and the potential for drug-drug interactions, therapeutic drug monitoring (TDM) is crucial for optimizing treatment efficacy and minimizing toxicity.[4][5] Accurate quantification of nilotinib in biological matrices like plasma is fundamental to TDM. This is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that necessitates the use of an appropriate internal standard (IS).[6][7]
This compound, a stable isotope-labeled (SIL) derivative of nilotinib, serves as the gold standard internal standard for these bioanalytical assays. This guide details the core mechanism of this compound as an internal standard, providing insights into the experimental protocols and performance characteristics of its application.
Core Mechanism of Action as an Internal Standard
The utility of a stable isotope-labeled compound like this compound as an internal standard is rooted in its near-identical physicochemical properties to the analyte, nilotinib. The six deuterium (d6) atoms replace six protium atoms on the nilotinib molecule, resulting in a mass increase of approximately 6 Daltons.[8] This subtle change is key to its function.
The Principle of Isotope Dilution Mass Spectrometry: The core principle is that this compound, when spiked into a biological sample, behaves identically to the endogenous nilotinib throughout the entire analytical process:
-
Sample Preparation: During extraction from plasma or serum (e.g., protein precipitation or solid-phase extraction), any loss of the analyte (nilotinib) will be accompanied by a proportional loss of the internal standard (this compound).
-
Chromatographic Separation: this compound co-elutes with nilotinib from the liquid chromatography column because the deuterium substitution has a negligible effect on its polarity and retention time.
-
Mass Spectrometric Detection: In the mass spectrometer source, both molecules exhibit nearly identical ionization efficiency. However, due to their mass difference, they are detected as distinct parent ions (e.g., m/z 530.4 for nilotinib vs. ~536.4 for this compound).[6]
By measuring the ratio of the analyte's signal intensity to the internal standard's signal intensity, the method corrects for variations in sample preparation recovery, injection volume, and ionization suppression or enhancement (matrix effects). This ensures a highly accurate and precise quantification of nilotinib.
Experimental Workflow for Nilotinib Quantification
The typical workflow for quantifying nilotinib in plasma using this compound as an internal standard involves several critical steps, from sample collection to data analysis.
Caption: Bioanalytical workflow using this compound internal standard.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods for the quantification of nilotinib in human plasma.[4][6][9]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (patient sample, calibrator, or quality control) into a microcentrifuge tube.
-
Add 200 µL of a methanolic working solution containing this compound at a known concentration (e.g., 450 µg/L).[4]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for injection.
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile). A typical mobile phase could be methanol:water:formic acid (50:50:0.1, v/v/v).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40 °C.
-
Approximate Retention Time: ~5.4 minutes for both nilotinib and the internal standard.[6]
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., ThermoFinnigan MSQ).[6]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitored Transitions: The instrument is set to Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions.
-
Nilotinib: m/z 530.4 (precursor ion [M+H]⁺) → specific product ion.[6]
-
This compound: m/z ~536.4 (precursor ion [M+H]⁺) → specific product ion (shifted by the same mass difference). Note: The exact m/z for the deuterated standard can vary slightly based on the specific product; for example, a stable-labeled [C¹³₂,N¹⁵₂]-nilotinib internal standard has been monitored at m/z 534.4.[6]
-
-
Key MS Parameters:
Quantitative Performance Data
The use of this compound allows for the development of highly robust and reliable assays. The following tables summarize typical performance characteristics from validated methods.
Table 1: Linearity & Sensitivity of Nilotinib Quantification
| Parameter | Value | Reference |
|---|---|---|
| Calibration Range | 50 - 5000 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [10] |
| Correlation Coefficient (r²) | > 0.99 |[10][11] |
Table 2: Precision & Accuracy of Nilotinib Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Low (e.g., 150 ng/mL) | < 4.1% | < 4.1% | 98.9 - 103.7% | [4][9] |
| Medium (e.g., 1500 ng/mL) | < 4.1% | < 4.1% | 98.9 - 103.7% | [4][9] |
| High (e.g., 4000 ng/mL) | < 4.1% | < 4.1% | 98.9 - 103.7% |[4][9] |
Table 3: Extraction Recovery
| Analyte | Concentration Added | Mean Recovery (%) | Reference |
|---|
| Nilotinib | Low, Medium, High | ≥ 65.1% |[9] |
Relevance to Nilotinib's Therapeutic Mechanism
While this compound's mechanism is analytical, it is used to measure a drug with a specific biological mechanism of action. Understanding this context is vital for drug development professionals. Nilotinib inhibits the BCR-ABL tyrosine kinase, an enzyme that is constitutively active in CML and drives uncontrolled cell proliferation and survival.[1] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby shutting down pro-survival signaling pathways.[1][12]
Caption: Nilotinib inhibits the BCR-ABL kinase by blocking ATP binding.
Conclusion
This compound is an indispensable tool in the clinical development and therapeutic monitoring of nilotinib. Its mechanism as an internal standard is based on the robust principles of isotope dilution mass spectrometry. By mimicking the analyte throughout the analytical process, it effectively corrects for procedural variability and matrix-induced signal fluctuations. This allows for the generation of highly accurate, precise, and reliable quantitative data, which is essential for pharmacokinetic studies, dose optimization, and ensuring patient safety and therapeutic efficacy in the treatment of CML. The validated methods using this compound demonstrate excellent linearity, sensitivity, and reproducibility, solidifying its role as the gold standard for nilotinib bioanalysis.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. research.vu.nl [research.vu.nl]
- 5. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Nilotinib-d6 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Nilotinib-d6, its application in experimental settings, and the fundamental signaling pathways associated with its parent compound, Nilotinib.
Core Compound Data: this compound
This compound is the deuterated analog of Nilotinib, a potent tyrosine kinase inhibitor. The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based assays.
| Property | Value | Citations |
| Chemical Formula | C₂₈H₁₆D₆F₃N₇O | [1][2][3] |
| Molecular Weight | 535.55 g/mol | [1][3] |
| Alternate Names | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6; AMN 107-d6 | [1][3] |
| CAS Number | 1268356-17-7 | [1][2][3][4] |
Experimental Protocols: Quantification of Nilotinib in Plasma
This compound is crucial for the accurate quantification of Nilotinib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative methodology synthesized from established protocols.
1. Sample Preparation:
-
Objective: To extract Nilotinib and the internal standard (this compound) from plasma and remove interfering proteins.
-
Procedure:
-
To 200 µL of human plasma sample, add a known concentration of this compound solution as the internal standard.[5]
-
Perform protein precipitation by adding acetonitrile.[5]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.[5]
-
Centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[5]
-
Transfer the resulting supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.[5]
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate Nilotinib and this compound from other components and detect them with high specificity and sensitivity.
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[7]
-
MRM Transition for Nilotinib: m/z 530.7 → 289.5[7]
-
MRM Transition for this compound: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 536.7), while the product ion may be the same or different depending on the fragmentation pattern.
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action of Nilotinib and a typical experimental workflow for its quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]
- 5. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Core Characteristics of Stable Isotope-Labeled Nilotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key characteristics, applications, and analytical methodologies related to stable isotope-labeled (SIL) Nilotinib. The inclusion of stable isotopes in the Nilotinib molecule provides an invaluable tool for researchers, particularly in the fields of pharmacokinetics, drug metabolism, and quantitative bioanalysis.
Introduction to Nilotinib and Stable Isotope Labeling
Nilotinib is a highly selective Bcr-Abl tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] It was rationally designed to be more potent than Imatinib and to be effective against many imatinib-resistant Bcr-Abl mutations.[3]
Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, ¹⁴N with ¹⁵N).[4] This substitution results in a compound that is chemically identical to the parent drug but has a higher mass. This mass difference is easily detectable by mass spectrometry, making SIL compounds ideal internal standards for quantitative analysis and powerful tracers for metabolic studies.[5][6]
Core Characteristics and Quantitative Data
Stable isotope-labeled Nilotinib is available in several forms, most commonly with Deuterium (d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) labels. These labels are strategically placed to ensure metabolic stability and prevent isotopic scrambling. The primary application for these labeled compounds is as internal standards for the quantification of Nilotinib in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Data Presentation: Key Characteristics of Labeled Nilotinib Variants
| Characteristic | Nilotinib-d3 | Nilotinib-¹³C,d3 | [¹³C₂,¹⁵N₂]-Nilotinib |
| Labeling Type | Deuterium | Carbon-13, Deuterium | Carbon-13, Nitrogen-15 |
| Primary Use | Internal Standard for Clinical Mass Spectrometry | Research Tracer, Internal Standard | Internal Standard for Quantification |
| Molecular Formula | C₂₈H₂₂D₃F₃N₇O | C₂₇¹³CH₂₂D₃F₃N₇O | C₂₆¹³C₂H₂₂F₃N₅¹⁵N₂O |
| Molecular Weight | 532.56 (approx.) | Varies based on ¹³C position | 533.50 |
| Isotopic Purity | Not specified | Not specified | Isotopic Enrichment ≥98% |
| Chemical Purity | Not specified | Not specified | ≥95% |
| Appearance | Not specified | Not specified | White solid |
| Solubility | Not specified | Not specified | DMSO |
| Reference | MedChemExpress[8] | MedChemExpress[9] | Nucleosyn[7] |
Mechanism of Action and Signaling Pathway
Nilotinib functions by targeting the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of CML. This inhibits the kinase activity, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[3] Besides BCR-ABL, Nilotinib also shows potent activity against KIT, PDGFR, and CSF-1R kinases.[3]
References
- 1. ClinPGx [clinpgx.org]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Purchase [13C2,15N2]-Nilotinib [nucleosyn.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to Nilotinib-d6 for Bcr-Abl Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor, with a focus on the application of its deuterated analog, Nilotinib-d6, in research settings. It covers the mechanism of action, provides quantitative data on its inhibitory activity, details essential experimental protocols, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to Nilotinib and the Role of this compound
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that potently targets the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] It was rationally designed based on the structure of imatinib to have a higher binding affinity and greater potency against Bcr-Abl, including many imatinib-resistant mutations.[2] Nilotinib binds to the inactive conformation of the Abl kinase domain, preventing its activation and subsequent downstream signaling that drives leukemic cell proliferation and survival.[3]
This compound is a deuterated form of Nilotinib, where six hydrogen atoms have been replaced with deuterium. While extensively used as an internal standard in pharmacokinetic studies due to its mass shift, there is a lack of publicly available data directly comparing the Bcr-Abl inhibitory activity (e.g., IC50 values) of this compound to its non-deuterated counterpart. Deuteration is a common strategy to alter the metabolic profile of a drug, but its impact on biological activity must be empirically determined.[4] Therefore, while this compound is an essential tool for analytical chemistry, researchers should exercise caution and perform validation studies if intending to use it as a direct substitute for Nilotinib in biological inhibition assays.
Mechanism of Action: Bcr-Abl Inhibition
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a network of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and STAT5 pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Abl kinase domain when it is in an inactive conformation.[5] This prevents the kinase from adopting its active state, thereby blocking the autophosphorylation and the phosphorylation of downstream substrates. The inhibition of these signaling cascades ultimately leads to the suppression of leukemic cell growth and the induction of apoptosis.
Figure 1: Bcr-Abl Signaling Pathway and Nilotinib Inhibition.
Quantitative Data: Inhibitory Activity of Nilotinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Nilotinib against Bcr-Abl and in various cell lines. This data highlights the potency of Nilotinib and its efficacy against certain imatinib-resistant mutations.
Table 1: Nilotinib IC50 Values for Bcr-Abl Kinase Activity
| Bcr-Abl Form | IC50 (nM) | Reference |
| Wild-Type | < 30 | [6] |
| M244V | < 70 | [1] |
| G250E | < 70 | [1] |
| Q252H | < 70 | [1] |
| Y253F | < 200 | [1] |
| E255K | < 200 | [1] |
| T315I | > 2000 | [1] |
Table 2: Nilotinib IC50 Values in Bcr-Abl Positive Cell Lines
| Cell Line | IC50 (nM) | Reference |
| K562 | 7.21 ± 1.28 | [7] |
| K562 (Nilotinib-Resistant) | 24.74 ± 2.31 | [8][9] |
| KU812 | 2.48 | [6] |
| EM-2 | 4.1 | [6] |
| Ba/F3 p210 | ≤ 12 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess Bcr-Abl inhibition.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase. A common method involves measuring the phosphorylation of a substrate.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Abltide, a synthetic peptide substrate, or a protein substrate like GST-CrkL)
-
Nilotinib or this compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of Nilotinib or this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound (Nilotinib/Nilotinib-d6) or DMSO (vehicle control).
-
Add the Bcr-Abl enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nilotinib or this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the Bcr-Abl positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare a serial dilution of Nilotinib or this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration.
Figure 2: Workflow for a Cell Proliferation (MTT) Assay.
Conclusion
Nilotinib is a highly effective inhibitor of the Bcr-Abl kinase, and its deuterated analog, this compound, serves as a valuable tool in pharmacokinetic analysis. This guide provides the foundational knowledge and experimental protocols for researchers studying Bcr-Abl inhibition. It is important to reiterate that the biological activity of this compound in direct inhibition assays has not been extensively documented. Therefore, while the protocols provided are robust for Nilotinib, researchers should perform appropriate validation if they choose to utilize this compound as a direct inhibitory agent in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Nilotinib Enhances the Efficacy of Conventional Chemotherapeutic Drugs in CD34+CD38− Stem Cells and ABC Transporter Overexpressing Leukemia Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Research Applications of Nilotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of specific cancers, most notably Chronic Myeloid Leukemia (CML). Developed as a more potent and selective successor to imatinib, the parent compound has demonstrated superior efficacy in both newly diagnosed and imatinib-resistant or -intolerant CML cases.[1] This technical guide provides an in-depth overview of the research applications of the Nilotinib parent compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to elucidate its therapeutic potential.
Mechanism of Action
Nilotinib functions as a highly selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark oncogenic driver in Philadelphia chromosome-positive (Ph+) CML.[2][3] It binds with high affinity to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its catalytic activity.[3] This inhibition prevents the downstream phosphorylation of key substrates involved in cell proliferation and survival.
Beyond BCR-ABL, Nilotinib also exhibits potent inhibitory activity against other tyrosine kinases, including c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This multi-targeted profile contributes to its broader therapeutic potential in other malignancies driven by these kinases, such as certain gastrointestinal stromal tumors (GIST).
Preclinical Research Applications and Efficacy
The preclinical evaluation of Nilotinib has been extensive, utilizing a variety of in vitro and in vivo models to establish its potency and selectivity.
In Vitro Kinase and Cellular Assays
Nilotinib has demonstrated significantly greater potency than its predecessor, imatinib, in inhibiting the BCR-ABL kinase. In recombinant kinase assays, the IC50 value for Nilotinib against wild-type Abl was 15 nM, compared to 280 nM for imatinib.[4] This enhanced potency extends to cellular assays, where Nilotinib effectively inhibits the proliferation of CML cell lines.
| Kinase/Cell Line | IC50 (nM) | Reference |
| Wild-type Abl (kinase assay) | 15 | [4] |
| BCR-ABL (murine myeloid progenitor cells) | <30 | [5] |
| K562 (CML cell line) | 30 | [4] |
| PDGFR (kinase assay) | 69 | [3] |
| c-KIT (kinase assay) | 210 | [3] |
Clinical Research and Applications
The clinical development of Nilotinib has established it as a cornerstone in the management of Ph+ CML. The landmark ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Ph+ CML Patients) study was a pivotal phase III trial comparing Nilotinib to imatinib as a first-line treatment.
ENESTnd Trial: Key Efficacy Data
The ENESTnd trial demonstrated the superiority of Nilotinib over imatinib in achieving earlier and deeper molecular responses.
| Endpoint (at 24 months) | Nilotinib (300 mg BID) | Imatinib (400 mg QD) | P-value | Reference |
| Major Molecular Response (MMR) | 71% | 44% | <0.0001 | [6] |
| Complete Molecular Response (CMR) | 26% | 10% | <0.0001 | [6] |
BID: twice daily; QD: once daily
Pharmacokinetics
The clinical utility of Nilotinib is also defined by its pharmacokinetic profile.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | ~3 hours | [7] |
| Half-life | ~17 hours | [8] |
| Metabolism | Primarily via CYP3A4 | [7][8] |
| Effect of Food (high-fat meal) | Bioavailability increased up to 82% | [7] |
Mechanisms of Resistance
Despite its efficacy, resistance to Nilotinib can emerge. The primary mechanism is the acquisition of point mutations in the BCR-ABL kinase domain, which can impair drug binding. However, resistance can also occur through BCR-ABL independent mechanisms, such as the overexpression of drug efflux pumps.
Signaling Pathways and Experimental Workflows
Nilotinib Signaling Inhibition
Nilotinib's therapeutic effect is a direct result of its ability to block the signaling cascades initiated by BCR-ABL, c-KIT, and PDGFR. This leads to the inhibition of downstream pathways crucial for cancer cell survival and proliferation, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
References
- 1. youtube.com [youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. noblelifesci.com [noblelifesci.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: High-Throughput Quantification of Nilotinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Nilotinib, a tyrosine kinase inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Nilotinib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The described protein precipitation method is simple, rapid, and suitable for high-throughput bioanalytical workflows in clinical research and drug development settings.
Introduction
Nilotinib is a potent second-generation inhibitor of the BCR-ABL tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring (TDM) of Nilotinib is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate and reliable quantification of Nilotinib in biological matrices is therefore essential. This protocol provides a detailed procedure for the preparation of human plasma samples for analysis by LC-MS/MS, utilizing this compound as an internal standard to achieve reliable and reproducible results.[1][2]
Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nilotinib | 641571-10-0 | C₂₈H₂₂F₃N₇O | 529.52 |
| This compound | 1268356-17-7 | C₂₈H₁₆D₆F₃N₇O | 535.55 |
Experimental Protocol
This protocol describes a protein precipitation method for the extraction of Nilotinib from human plasma.
Materials and Reagents:
-
Human plasma (K₂EDTA)
-
Nilotinib analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Solutions:
-
Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in methanol to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of this compound in acetonitrile.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Nilotinib stock solution into blank human plasma. The concentration range should be selected to cover the expected clinical concentrations.
Sample Preparation Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Addition of Internal Standard: Add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will also act as the protein precipitating agent.
-
Protein Precipitation: Vortex mix the samples vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient should be developed to ensure separation of Nilotinib from potential interferences. A typical starting point is 95% A, ramping to 95% B over several minutes.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nilotinib: m/z 530.2 → 289.2
-
This compound: m/z 536.2 → 295.2
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Nilotinib in human plasma using a deuterated internal standard. The values are compiled from various published methods and serve as a general guideline.[6][7][8][9][10][11][12]
| Parameter | Typical Value |
| Linearity Range | 2 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Mean Extraction Recovery | > 80% |
Experimental Workflow Diagram
Caption: Workflow for this compound Sample Preparation.
Signaling Pathway Context (Illustrative)
While this application note focuses on the analytical method, it's important to remember the biological context. Nilotinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia. By inhibiting this kinase, Nilotinib blocks downstream signaling pathways responsible for cell growth and survival.
Caption: Simplified BCR-ABL Signaling and Nilotinib Inhibition.
Conclusion
The described method for Nilotinib quantification in human plasma using this compound as an internal standard is rapid, robust, and reliable. The simple protein precipitation protocol is amenable to high-throughput analysis, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies in a research setting. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the highest quality data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biosynth.com [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C28H22F3N7O | CID 131667930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application [mdpi.com]
- 8. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Nilotinib in Human Plasma Using a Deuterated Internal Standard
Application Note
Introduction
Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Therapeutic drug monitoring of Nilotinib is crucial to ensure optimal efficacy and minimize toxicity. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Nilotinib in human plasma, utilizing its deuterated isotopologue as an internal standard for enhanced accuracy and precision.
Principle
This method involves the extraction of Nilotinib and its deuterated internal standard from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard compensates for potential variations in sample preparation and instrument response, ensuring reliable quantification.
Experimental
Materials and Reagents
-
Nilotinib reference standard
-
Nilotinib-d8 (deuterated internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Control human plasma
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized chromatographic and mass spectrometric conditions is provided in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 60% B)[2] |
| Flow Rate | 0.25 mL/min[2] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5-20 µL[1][3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Voltage | 5500 V[3] |
| Ion Source Temperature | 650 °C[3] |
| MRM Transitions | See Table 3 |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Nilotinib | 530.7 | 289.5 | 30[2] |
| Nilotinib-d8 | 534.2 | 289.2 | 40[3] |
Method Validation
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.4 - 4700 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL[2] |
| Inter- and Intra-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Protocols
1. Standard and Quality Control (QC) Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of Nilotinib in methanol.
-
Prepare a 1 mg/mL stock solution of Nilotinib-d8 in methanol.
-
From the Nilotinib stock solution, prepare working solutions at various concentrations by serial dilution with 50:50 acetonitrile:water.
-
Prepare a working solution of the internal standard (Nilotinib-d8) at a suitable concentration (e.g., 500 ng/mL) in 50:50 acetonitrile:water.
2. Calibration Curve and QC Sample Preparation
-
Spike control human plasma with the Nilotinib working solutions to prepare calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification.
-
Spike control human plasma with separate Nilotinib working solutions to prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.[4]
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 16,000 x g for 6 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC-MS/MS system.
4. Data Analysis
-
Quantify Nilotinib using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Nilotinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Nilotinib quantification by HPLC-MS/MS.
References
- 1. jchr.org [jchr.org]
- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]
- 4. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nilotinib in Human Plasma Using UPLC-MS/MS with Nilotinib-d6 as an Internal Standard
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. The assay utilizes Nilotinib-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. The method is validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Nilotinib.
Introduction
Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, a constitutively active enzyme responsible for the proliferation of leukemia cells.[3][4][5][6] Monitoring plasma concentrations of Nilotinib is crucial for optimizing therapeutic outcomes, managing dose-related toxicities, and studying its pharmacokinetic profile.[7][8] This application note presents a detailed protocol for a UPLC-MS/MS assay designed for the rapid and reliable quantification of Nilotinib in human plasma, employing this compound as the internal standard.
Signaling Pathway of Nilotinib Target: BCR-ABL
Nilotinib exerts its therapeutic effect by inhibiting the aberrant signaling cascade initiated by the BCR-ABL oncoprotein. The diagram below illustrates the principal pathways affected by BCR-ABL and consequently inhibited by Nilotinib.
Caption: BCR-ABL signaling pathways inhibited by Nilotinib.
Experimental Workflow
The analytical workflow for the quantification of Nilotinib in plasma is a multi-step process designed for efficiency and accuracy. The key stages are outlined in the diagram below.
Caption: Experimental workflow for Nilotinib quantification.
Materials and Methods
Reagents and Chemicals
-
Nilotinib reference standard (purity >98%)
-
This compound (isotopic purity >99%)[9]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent triple quadrupole mass spectrometer with a Turbo V ion source
Stock and Working Solutions
-
Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in a suitable solvent such as methanol or DMSO.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Nilotinib stock solution.
-
Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Detailed Protocols
Sample Preparation
-
Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Dilute the supernatant 1:1 with ultrapure water containing 0.1% formic acid.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 3.5 | 20 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| Nilotinib | 530.7 | 289.5 | 80 | 35 |
| this compound | 536.7 | 289.5 | 80 | 35 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Nilotinib in human plasma.
Linearity and Sensitivity
The assay was linear over a concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 15 | 4.5 | 6.2 | 103.5 |
| Medium | 250 | 3.1 | 4.8 | 98.7 |
| High | 4000 | 2.8 | 3.9 | 101.2 |
Recovery and Matrix Effect
The extraction recovery of Nilotinib was determined to be consistent and reproducible across the QC levels, averaging approximately 85-90%. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring the reliability of the results.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Nilotinib in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this assay highly suitable for high-throughput applications in clinical and research settings, including therapeutic drug monitoring and pharmacokinetic analysis.
References
- 1. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nilotinib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]
Application Notes and Protocols for Nilotinib-d6 Quantification using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Nilotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Nilotinib-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.[3]
These application notes provide detailed mass spectrometry tuning parameters and a comprehensive protocol for the quantification of Nilotinib using this compound as an internal standard.
Mass Spectrometry Tuning and Parameters
Optimal performance in LC-MS/MS analysis requires careful tuning of mass spectrometer parameters for both the analyte (Nilotinib) and the internal standard (this compound). Tuning is typically performed by infusing a standard solution of each compound into the mass spectrometer and adjusting parameters to maximize the signal intensity of the precursor and product ions.
1.1. Ionization and Detection Electrospray ionization (ESI) in the positive ion mode is the standard method for Nilotinib analysis.[4][5] Detection is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5][6]
1.2. MRM Transitions and Compound-Dependent Parameters The parameters for this compound are expected to be very similar to those for unlabeled Nilotinib. The precursor ion ([M+H]⁺) for this compound will be shifted by approximately +6 Da compared to Nilotinib. The fragmentation pattern is often conserved, allowing the use of the same product ion. However, all parameters, especially Collision Energy (CE) and Cone Voltage (CV) or Declustering Potential (DP), should be empirically optimized for the specific instrument being used.
The following tables summarize typical MS parameters derived from various validated methods.
Table 1: MRM Transitions & Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nilotinib | 530.4 / 530.7[4][5] | 289.5[5][6] | 50 - 60[4][5] | 30[5] |
| This compound (Internal Standard) | ~536.5 (Calculated) | 289.5 (Typical) | Optimize (start at 50-60) | Optimize (start at 30) |
Note: A similar deuterated internal standard, [¹³C₂,¹⁵N₂]-Nilotinib, has been monitored using a precursor ion of m/z 534.4.[4] This value can also be a starting point for optimization.
1.3. Instrument-Specific Source Parameters Ion source parameters are highly instrument-dependent. The values below represent starting points for method development based on published literature.
Table 2: Example Ion Source Parameters
| Parameter | ThermoFinnigan MSQ[4] | SCIEX TRIPLE QUAD™ 5500[7] | Waters Quattro Premier XE[8] |
| Ionization Mode | ESI Positive | ESI Positive (Turbo Spray) | ESI Positive |
| Capillary / Ion Spray Voltage | 4.0 kV | 5500 V | Not Specified |
| Source / Probe Temperature | 400 °C | 500 °C | 120 °C |
| Desolvation Temperature | Not Specified | Not Specified | 350 °C |
| Curtain Gas (CUR) | Not Applicable | 30 psi | Not Applicable |
| Collision Gas (CAD) | Not Applicable | 8 psi | Not Applicable |
| Nebulizer Gas (GS1) | Not Applicable | 50 psi | Not Applicable |
| Heater Gas (GS2) | Not Applicable | 50 psi | Not Applicable |
| Dwell Time | 0.37 s | 50 ms | Not Specified |
Experimental Protocol: Quantification of Nilotinib in Human Plasma
This protocol describes a typical workflow for the analysis of Nilotinib in human plasma using protein precipitation for sample cleanup.
2.1. Materials and Reagents
-
Nilotinib reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma
2.2. Solution Preparation
-
Stock Solutions (0.5 mg/mL): Separately weigh and dissolve Nilotinib and this compound in a 50:50 (v/v) acetonitrile:water mixture to obtain stock solutions.[4] Store at 4°C in the dark.
-
Working Standard Solutions: Prepare serial dilutions of the Nilotinib stock solution with 50:50 acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.[4]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a suitable concentration (e.g., 50 ng/mL).
2.3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, zero samples, calibration standards, QCs, and unknown samples.
-
Pipette 200 µL of plasma into the appropriate tubes.
-
Spike 10-20 µL of the appropriate Nilotinib working standard solution into the calibration and QC tubes. Add diluent to all other tubes.
-
Add 400-600 µL of cold acetonitrile containing the this compound internal standard to every tube (except the blank).
-
Vortex mix all tubes vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C.[4]
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase-like solution (e.g., 50:50 methanol:water).[4]
-
Vortex briefly, centrifuge if necessary, and inject 5-10 µL into the LC-MS/MS system.
2.4. Liquid Chromatography Conditions The choice of column and mobile phase will affect retention time, peak shape, and separation from matrix components.
Table 3: Example Liquid Chromatography Methods
| Parameter | Method 1[5][8] | Method 2[4] |
| LC System | UPLC/HPLC System | HPLC System |
| Column | Xtimate Phenyl Column | Hydro-Synergi Column |
| Mobile Phase A | 0.15% Formic Acid + 0.05% Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Methanol |
| Elution Mode | Isocratic (40:60, A:B) | Gradient |
| Flow Rate | 0.25 mL/min | 0.2 mL/min |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 5 µL | 5 µL |
| Approx. Retention Time | ~3-4 min | ~5.4 min |
Visualizations: Workflows and Pathways
3.1. Experimental Workflow The following diagram illustrates the major steps involved in the quantitative bioanalysis of Nilotinib from plasma samples.
Caption: Bioanalytical workflow for Nilotinib quantification.
3.2. Nilotinib Mechanism of Action and Metabolism Nilotinib primarily functions by inhibiting the BCR-ABL tyrosine kinase. Its metabolic fate is important for understanding drug-drug interactions and overall exposure.
Caption: Nilotinib's inhibitory action and metabolic pathway.
References
- 1. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]
- 4. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Nilotinib-d6 in Chronic Myelogenous Leukemia (CML) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Philadelphia chromosome-positive chronic myelogenous leukemia (CML).[1][2][3] Its mechanism of action involves the competitive inhibition of the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of CML, thereby blocking its downstream signaling pathways and inducing apoptosis in cancer cells.[2][4][5] Research into the pharmacokinetics, efficacy, and mechanisms of resistance of nilotinib is crucial for optimizing patient outcomes. Nilotinib-d6, a deuterated analog of nilotinib, serves as an indispensable tool in this research, primarily as an internal standard for the accurate quantification of nilotinib in biological matrices. This document provides detailed application notes and protocols for the use of this compound in CML research.
Application Notes
Internal Standard for Pharmacokinetic Studies
The primary application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of nilotinib in biological samples such as plasma and serum.[6][7] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6]
Key Advantages of this compound as an Internal Standard:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to nilotinib, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer.
-
Mass Difference: The mass difference between this compound and nilotinib allows for their distinct detection by the mass spectrometer, enabling accurate quantification of nilotinib.
-
Minimizes Matrix Effects: Co-elution with the analyte of interest helps to compensate for matrix effects, which are a common source of error in bioanalytical methods.
Supporting In Vitro Efficacy and Mechanistic Studies
While this compound is not used as a therapeutic agent itself, its role in accurate drug quantification is fundamental to a wide range of in vitro studies aimed at understanding the efficacy and mechanism of action of nilotinib. These studies include:
-
Determination of IC50 Values: Accurate quantification of nilotinib concentrations in cell culture media is essential for determining the half-maximal inhibitory concentration (IC50) in various CML cell lines, including those with mutations conferring resistance to other TKIs.
-
Cell-Based Assays: In studies investigating nilotinib's effects on cell proliferation, apoptosis, and cell cycle, precise knowledge of the drug concentration to which the cells are exposed is crucial for interpreting the results.
-
Mechanism of Action Studies: Research aimed at elucidating the downstream effects of BCR-ABL inhibition by nilotinib, such as the modulation of signaling pathways, relies on accurate drug concentration measurements to establish dose-response relationships.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Nilotinib in Humans
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~3-4 hours | [8] |
| Elimination Half-life (t1/2) | ~17 hours | [5][8] |
| Metabolism | Primarily via CYP3A4 | [5] |
| Excretion | >90% in feces | [5] |
Table 2: In Vitro Activity of Nilotinib Against CML Cell Lines
| Cell Line | BCR-ABL Status | IC50 of Nilotinib (nM) | Reference |
| K562 | Wild-type | 30 | [9] |
| Ba/F3 p210 | Wild-type | 20-30 | [3] |
| Imatinib-resistant mutants (various) | Mutant | Varies (generally effective against most, except T315I) | [3][10] |
Experimental Protocols
Quantification of Nilotinib in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol describes a general procedure for the extraction and quantification of nilotinib from human plasma.
Materials:
-
Human plasma samples
-
Nilotinib analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of nilotinib and this compound in a suitable solvent (e.g., DMSO or methanol). Serially dilute the nilotinib stock solution with blank human plasma to create calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 200 µL of ACN containing a known concentration of this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for nilotinib and this compound.[6]
-
-
Data Analysis:
-
Calculate the peak area ratio of nilotinib to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of nilotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with nilotinib.
Materials:
-
CML cell lines (e.g., K562)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Nilotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of nilotinib (e.g., 0-1000 nM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the nilotinib concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for BCR-ABL Phosphorylation
This protocol is used to assess the inhibitory effect of nilotinib on the autophosphorylation of the BCR-ABL protein.
Materials:
-
CML cell lines
-
Nilotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BCR (Tyr177), anti-ABL, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat CML cells with various concentrations of nilotinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.[11][12][13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BCR-ABL signal to the total ABL or β-actin signal to determine the relative inhibition of phosphorylation.
-
Visualizations
Caption: Workflow for Nilotinib Quantification using this compound.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Simplified BCR-ABL Signaling Pathway and Nilotinib Inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Nilotinib: a new tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Nilotinib Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of Nilotinib using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of LC-MS/MS assays for Nilotinib.
Issue 1: Low or No Signal for Nilotinib
Possible Cause & Solution
-
Improper Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for Nilotinib. Infuse a standard solution of Nilotinib directly into the mass spectrometer to optimize the precursor and product ion masses, as well as other parameters like cone voltage and collision energy.
-
Incorrect MRM Transitions: Verify that the correct multiple reaction monitoring (MRM) transitions are being used. The most commonly reported transitions for Nilotinib are m/z 530.7 → 289.5 and m/z 530.0 → 289.1.[1][2]
-
Suboptimal Ionization: Nilotinib ionizes well in positive electrospray ionization (ESI+) mode. Confirm that the ion source is set to positive polarity.[3][4]
-
Sample Degradation: Nilotinib may be susceptible to degradation under certain conditions. Ensure proper storage of stock solutions (e.g., 4°C in the dark) and processed samples.[3] While absolute counts may vary after extended periods in the autosampler, the ratio of Nilotinib to a suitable internal standard should remain stable.[3]
-
Inefficient Sample Extraction: If using liquid-liquid extraction (LLE) or protein precipitation (PPT), the recovery of Nilotinib may be low. Re-evaluate the extraction solvent and pH conditions. For PPT, acetonitrile is commonly used.[3][4] For LLE, ethyl acetate has been shown to be effective.[1][5]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause & Solution
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical. A mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid in water) and an organic solvent like methanol or acetonitrile is often successful.[3][4] Some methods also utilize a basic mobile phase (e.g., 10 mM ammonium hydroxide) which has shown good results.[6]
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. If this occurs, dilute the sample and re-inject.
-
Column Contamination or Degradation: If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading, especially under harsh pH conditions. Flush the column with a strong solvent or replace it if necessary.
-
Secondary Interactions: Nilotinib, being a basic compound, can interact with residual silanols on the column packing material, leading to peak tailing. Using a column with end-capping or adding a small amount of an amine modifier to the mobile phase can mitigate this.
Issue 3: High Signal Variability and Poor Reproducibility
Possible Cause & Solution
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of Nilotinib, leading to inconsistent results.
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering substances. This could involve switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE).
-
Utilize a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled (SIL) internal standard, such as [¹³C,²H₃]-Nilotinib or [C¹³₂,N¹⁵₂]-nilotinib, will co-elute with Nilotinib and experience the same degree of ion suppression or enhancement, thus ensuring an accurate analyte-to-internal standard ratio.[3][7] Non-isotopic internal standards may not co-elute perfectly and can be affected differently by the matrix.[7]
-
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Pay close attention to pipetting volumes, vortexing times, and evaporation steps.
-
Autosampler Issues: Check for issues with the autosampler, such as inconsistent injection volumes or sample degradation in the autosampler tray. The stability of Nilotinib in the autosampler should be evaluated during method validation.[3]
Issue 4: Carryover
Possible Cause & Solution
-
Injector Contamination: High concentration samples can adsorb to the injector needle or valve. To minimize this, a robust injector wash step is necessary. A wash solution containing a high percentage of organic solvent, sometimes with acid or base, can be effective.
-
Column Carryover: If carryover persists, it may be originating from the column. A longer gradient with a high organic wash at the end of each run can help elute any remaining analyte. A run time of under 10 minutes may not be sufficient to eliminate memory effects from the column.[6]
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for Nilotinib quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of Nilotinib, such as [¹³C,²H₃]-Nilotinib or [C¹³₂,N¹⁵₂]-nilotinib.[3][7] A SIL-IS has nearly identical chemical properties and chromatographic behavior to Nilotinib, allowing it to effectively compensate for variations in sample preparation and matrix effects.[7] If a SIL-IS is unavailable, a structurally similar compound with a close retention time, like gliquidone, can be used, but it may not correct for matrix effects as effectively.[1]
Q2: What are the typical mass spectrometry parameters for Nilotinib?
A2: Nilotinib is typically analyzed in positive electrospray ionization (ESI+) mode. The precursor ion ([M+H]⁺) is approximately m/z 530. The most common product ion for MRM is around m/z 289.[1][2][6] The optimal cone voltage and collision energy should be determined empirically by tuning the instrument.
Q3: What are the key steps in sample preparation for Nilotinib from plasma?
A3: The two most common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation: This is a simple and rapid method. Typically, a cold organic solvent like acetonitrile is added to the plasma sample (e.g., in a 3:1 or 4:1 ratio) to precipitate proteins. After vortexing and centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.[3][6]
-
Liquid-Liquid Extraction: LLE offers better sample cleanup and can reduce matrix effects. An organic solvent immiscible with water, such as ethyl acetate, is used to extract Nilotinib from the plasma.[1][5] The pH of the aqueous phase may need to be adjusted to ensure Nilotinib is in its neutral form for efficient extraction. The organic layer is then evaporated and the residue is reconstituted.
Q4: Which type of HPLC/UPLC column is recommended for Nilotinib analysis?
A4: Reversed-phase C18 columns are widely used and have demonstrated good performance.[2][6][8] Phenyl columns have also been successfully employed.[1][5] The choice of column will depend on the specific mobile phase and the desired separation from any potential interferences.
Q5: What are typical validation parameters for a Nilotinib LC-MS/MS assay?
A5: A validated method for Nilotinib should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA). Typical performance characteristics are summarized in the table below.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 2.4 - 5000 ng/mL | [1][3][6][9] |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL | [1][2][3] |
| Intra-assay Precision (%CV) | < 15% (typically 2.5 - 7.8%) | [3][6] |
| Inter-assay Precision (%CV) | < 15% (typically 0 - 5.6%) | [3][6] |
| Accuracy (% Bias) | Within ±15% (typically 92.1 - 109.5%) | [3][6] |
| Extraction Recovery | 63.7% - 103.4% | [1][5] |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for Nilotinib quantification in human plasma.[3]
-
To 200 µL of plasma sample, add 10 µL of internal standard working solution ([C¹³₂,N¹⁵₂]-nilotinib at 500 ng/mL).
-
Add 1 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 x g for 6 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: HPLC or UPLC system
-
Column: C18 or Phenyl column (e.g., Gemini C18, 50 x 2.0 mm, 5.0 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Flow Rate: 0.2 - 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
Visualizations
Caption: Workflow for Nilotinib quantification using protein precipitation.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects with Nilotinib-d6 in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Nilotinib-d6 as an internal standard in plasma sample analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound as an internal standard?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of bioanalysis, these components can originate from the biological matrix itself (e.g., plasma phospholipids, proteins, salts), or be introduced during sample collection and preparation (e.g., anticoagulants, reagents). When using a stable isotope-labeled internal standard (SIL-IS) like this compound, the assumption is that it will be affected by the matrix in the same way as the analyte (Nilotinib). However, if the matrix effect is not uniform across the chromatographic peak, or if the analyte and internal standard do not co-elute perfectly, the ratio of their responses can be altered, leading to inaccurate and imprecise quantification.[4] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[1]
Q2: My this compound signal is inconsistent or suppressed. What are the likely causes in plasma samples?
A2: Inconsistent or suppressed signal for this compound in plasma is a classic sign of matrix effects. The primary culprits in plasma are often:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI). They can co-extract with the analyte and internal standard during sample preparation.
-
Proteins and Salts: High concentrations of proteins and salts in plasma can also interfere with the ionization process.[2]
-
Co-eluting Endogenous or Exogenous Substances: Other small molecules present in the plasma can co-elute and compete for ionization.[2]
-
Sample Preparation Technique: The chosen method for sample clean-up (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) significantly impacts the level of matrix components in the final extract.[5]
Q3: How can I experimentally confirm that I am observing a matrix effect?
A3: There are two primary methods to experimentally assess matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative approach to determine the matrix factor (MF). The response of an analyte spiked into an extracted blank plasma sample is compared to the response of the analyte in a neat solution (e.g., mobile phase).[1][3]
-
Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC system. Any dip or rise in the baseline signal indicates a matrix effect at that retention time.
Troubleshooting Guides
Issue 1: Poor reproducibility of Nilotinib/Nilotinib-d6 peak area ratio.
This issue often points to a variable matrix effect between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Protein precipitation is a common and simple technique but may not be sufficient to remove all interfering phospholipids. Consider more rigorous sample clean-up methods.
-
Optimize Chromatography: Ensure complete co-elution of Nilotinib and this compound. Even slight separation can expose them to different matrix components, leading to variable response ratios.[4] Modifying the gradient or mobile phase composition can improve peak shape and resolution from interferences.
-
Investigate Different Plasma Lots: Matrix effects can vary between different batches of blank plasma.[2] Assess the matrix effect across multiple sources of blank plasma to ensure the method's robustness.
Issue 2: Low signal intensity for both Nilotinib and this compound.
This suggests significant ion suppression affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
Improve Sample Clean-up: Implement a sample preparation strategy specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal plate or a more targeted liquid-liquid extraction (LLE).
-
Chromatographic Separation: Adjust the HPLC method to separate the analytes from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor Calculation)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Nilotinib and this compound into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma using your established procedure. Spike Nilotinib and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Nilotinib and this compound into blank plasma before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify the retention times at which matrix components cause ion suppression or enhancement.
Methodology:
-
Set up the infusion: Use a syringe pump to deliver a constant flow of a standard solution of Nilotinib and this compound into the LC eluent stream after the analytical column, via a T-connector.
-
Acquire a stable baseline: Monitor the signal of the infused analytes on the mass spectrometer to ensure a stable baseline.
-
Inject extracted blank plasma: While continuously infusing the analyte solution, inject a sample of extracted blank plasma.
-
Analyze the chromatogram: Observe the baseline signal of the infused analytes. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at that specific retention time.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Factor and Recovery for Nilotinib
| Sample Preparation Method | Matrix Factor (MF) | Recovery (RE) (%) |
| Protein Precipitation (Acetonitrile) | 0.45 | 95 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.85 | 88 |
| Solid-Phase Extraction (C18) | 0.92 | 92 |
| Phospholipid Removal Plate | 0.98 | 97 |
Table 2: Effect of Chromatographic Conditions on Analyte Separation from Interference Zone
| Chromatographic Condition | Retention Time of Nilotinib (min) | Retention Time of Major Phospholipids (min) | Overlap |
| Isocratic (50% Acetonitrile) | 2.5 | 2.3 - 2.8 | Yes |
| Gradient (30-90% Acetonitrile) | 4.2 | 2.5 - 3.5 | No |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Diagram of a post-column infusion setup.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nilotinib-d6 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nilotinib-d6 as an internal standard in mass spectrometry-based bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
The molecular weight of this compound is approximately 535.6 g/mol .[1][2] Therefore, in positive ion mode electrospray ionization (ESI), the expected protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 536.6.
Q2: What are the primary fragment ions observed for Nilotinib, and how does this relate to this compound?
For unlabeled Nilotinib, a common multiple reaction monitoring (MRM) transition is m/z 530.7 → 289.5.[3][4] This fragmentation corresponds to the cleavage of the amide bond and loss of the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety. The resulting major fragment ion with m/z 289.1 represents the 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid portion of the molecule.[4]
For this compound, the deuterium labels are located on the methyl group and the adjacent phenyl ring. Based on the established fragmentation pattern of Nilotinib, the primary fragmentation is expected to occur at the amide bond, a site distant from the deuterium labeling. Therefore, the resulting fragment ion will retain the deuterium labels.
Q3: What MRM transition should I use for this compound?
Given the precursor ion of m/z 536.6 for this compound and the fragmentation pattern described above, the resulting fragment ion will have an m/z that is 6 units higher than the corresponding fragment of unlabeled Nilotinib. Therefore, the recommended MRM transition for this compound is m/z 536.6 → 295.1 .
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
-
Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Ensure the mobile phase composition is appropriate. A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[3][5]
-
Verify that the pH of the aqueous mobile phase is suitable for the analysis of Nilotinib, which is a basic compound.
-
Check the column for degradation or contamination. A guard column can help extend the life of the analytical column.
-
Optimize the gradient elution profile to ensure adequate separation and peak shape.
-
-
Issue 2: Inconsistent or Low Signal Intensity for this compound
-
Potential Cause: Ion suppression or suboptimal mass spectrometer settings.
-
Troubleshooting Steps:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[6]
-
Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective methods.
-
Adjust the chromatography to separate this compound from the interfering matrix components.
-
-
Mass Spectrometer Tuning: The instrument may not be optimally tuned for this compound.
-
Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and collision energy.[7]
-
-
Source Contamination: A dirty ion source can lead to a general decrease in signal intensity.
-
Clean the ion source according to the manufacturer's recommendations.
-
-
-
Issue 3: Crosstalk or Isotopic Interference between Nilotinib and this compound
-
Potential Cause: Natural isotopic abundance of Nilotinib contributing to the signal of this compound, or vice versa.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure the Nilotinib standard is not contaminated with this compound and that the this compound internal standard has high isotopic purity.
-
Optimize MRM Transitions: If significant crosstalk is observed, consider selecting alternative, more specific fragment ions for both the analyte and the internal standard, if available.
-
Blank Injections: Analyze blank matrix samples spiked only with the analyte (Nilotinib) to check for any contribution to the internal standard (this compound) signal, and vice versa.
-
-
Issue 4: Chromatographic Shift between Nilotinib and this compound
-
Potential Cause: Isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[8]
-
Troubleshooting Steps:
-
Acknowledge the Shift: A small, consistent retention time difference is often acceptable as long as it does not affect integration and quantification.
-
Integration Parameters: Ensure that the peak integration parameters are set appropriately to accurately measure the peak areas for both compounds, even with a slight retention time difference.
-
Chromatographic Optimization: While often minor, slight adjustments to the chromatographic method (e.g., gradient slope) may help to minimize the separation.
-
-
Data Presentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nilotinib | 530.7 | 289.5 | ~30 |
| This compound | 536.6 | 295.1 | ~30 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be empirically determined.[3]
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
Note: These are general starting conditions and should be optimized for the specific instrument being used.
Visualizations
Caption: Proposed fragmentation pathway of this compound in MS/MS.
References
- 1. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]
- 2. This compound | C28H22F3N7O | CID 131667930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromforum.org [chromforum.org]
Addressing low recovery of Nilotinib-d6 during sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low recovery of Nilotinib-d6 during sample extraction for bioanalytical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low and inconsistent recovery of our internal standard, this compound, during solid-phase extraction (SPE) from human plasma. What are the potential causes and solutions?
A1: Low recovery of this compound during SPE can stem from several factors related to the sorbent, sample pre-treatment, and elution steps. Below is a troubleshooting guide:
-
Issue: Incomplete Protein Precipitation: Residual proteins can clog the SPE cartridge and interfere with the binding of this compound to the sorbent.
-
Solution: Ensure complete protein precipitation by using a sufficient volume of a strong organic solvent like acetonitrile. Vortex thoroughly and centrifuge at a high speed (e.g., 8900 x g for 20 minutes) to ensure a clear supernatant before loading onto the SPE cartridge.[1]
-
-
Issue: Suboptimal pH: The pH of the sample and loading buffers can significantly impact the charge state of Nilotinib and its interaction with the SPE sorbent.
-
Solution: Adjust the pH of the sample to ensure this compound is in a neutral or appropriate charge state for optimal binding to the sorbent. For example, when using a hydrophilic-lipophilic balance (HLB) sorbent, a pre-treatment with a buffer at a specific pH might be necessary.
-
-
Issue: Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the SPE cartridge.
-
Solution: Use a stronger elution solvent or a combination of solvents. Methanol is commonly used for elution from HLB cartridges.[2] Ensure the volume of the elution solvent is sufficient to completely wet the sorbent bed and elute the analyte.
-
-
Issue: Analyte Breakthrough: The sample may be passing through the cartridge too quickly, not allowing for sufficient interaction between this compound and the sorbent.
-
Solution: Optimize the flow rate during sample loading. A slower flow rate can improve binding and recovery.
-
Below is a flowchart to guide your troubleshooting process for low SPE recovery:
Q2: My this compound recovery is low after performing a protein precipitation with acetonitrile. How can I improve this?
A2: While protein precipitation is a straightforward method, several factors can lead to low recovery of this compound.
-
Issue: Incomplete Precipitation: Insufficient acetonitrile will lead to incomplete protein removal, and this compound can be trapped in the protein pellet.
-
Solution: A common ratio is 2:1 or 3:1 of acetonitrile to plasma volume. Ensure the acetonitrile is cold, as this can enhance protein precipitation.
-
-
Issue: Adsorption to Labware: Nilotinib is a hydrophobic molecule and can adsorb to the surface of plasticware, especially polypropylene tubes.
-
Solution: Consider using low-retention microcentrifuge tubes. Also, ensure that after centrifugation, the supernatant is transferred promptly to a new tube.
-
-
Issue: Sample pH: The pH of the plasma can influence the solubility of this compound in the supernatant.
-
Solution: While not always necessary for protein precipitation, a slight acidification of the sample before adding acetonitrile can sometimes improve the recovery of basic compounds like Nilotinib.
-
Q3: We are considering switching to liquid-liquid extraction (LLE) for this compound. What are the key parameters to optimize?
A3: LLE relies on the partitioning of the analyte between two immiscible liquid phases. Key optimization parameters include:
-
Choice of Organic Solvent: The solvent should be immiscible with the aqueous sample and have a high affinity for Nilotinib. A solvent system of HCl and chloroform has been shown to be effective for Nilotinib extraction.
-
pH of the Aqueous Phase: The pH should be adjusted to ensure this compound is in its neutral, more hydrophobic form to facilitate its transfer into the organic phase.
-
Extraction Time and Mixing: Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for efficient partitioning.
-
Phase Separation: Complete separation of the aqueous and organic phases is crucial. Centrifugation can aid in achieving a clean separation.
Quantitative Data Summary
The following table summarizes reported recovery data for Nilotinib from human plasma using different extraction techniques. Since this compound is a stable isotope-labeled internal standard, its recovery is expected to be very similar to that of Nilotinib.
| Extraction Method | Sorbent/Solvent | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Oasis HLB cartridge | Nilotinib | 72 - 78 | [3] |
| Dispersive Micro-Solid Phase Extraction (D-µ-SPE) | MIL-53(Al) | Nilotinib | 91.22 - 97.35 | [4] |
| Dispersive Micro-Solid Phase Extraction (D-µ-SPE) | MIL-101(Fe) | Nilotinib | 89.18 - 91.53 | [4] |
| Protein Precipitation | Acetonitrile | Nilotinib | ≥65.1 | [1] |
Experimental Protocols
1. Protein Precipitation with Acetonitrile [1]
-
To a 500 µL aliquot of plasma sample in a microcentrifuge tube, add 75 µL of the internal standard working solution (this compound).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 8900 x g for 20 minutes at room temperature.
-
Transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
2. Solid-Phase Extraction (SPE) with Oasis HLB Cartridges [2]
-
To 100 µL of plasma, add the internal standard (this compound).
-
Dilute the sample with 900 µL of water and vortex for 60 seconds.
-
Activate an Oasis HLB extraction cartridge (1 ml, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the diluted plasma sample onto the cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 60% methanol in water.
-
Elute the analyte and internal standard with 1.0 mL of 100% methanol.
-
Evaporate the eluate and reconstitute for analysis.
3. Dispersive Micro-Solid Phase Extraction (D-µ-SPE) [4]
-
Prepare plasma samples by adding appropriate amounts of Nilotinib and this compound standards to 1 mL of blank plasma.
-
Add 0.5 mL of acetonitrile and vortex for 2 minutes.
-
Centrifuge for 10 minutes at 10,000 rpm to precipitate proteins.
-
Evaporate the acetonitrile from the supernatant and dilute the residue with distilled water to a final volume of 2 mL.
-
To this solution, add 2.35 mg of MIL-53(Al) adsorbent and ensure the NaCl concentration is 0.30%.
-
Vortex the mixture for 2 minutes to facilitate adsorption.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the adsorbent.
-
Discard the supernatant and add 1 mL of methanol to the adsorbent.
-
Vortex for 2 minutes to desorb the analytes.
-
Centrifuge and collect the supernatant for HPLC analysis.
Nilotinib Signaling Pathway
Nilotinib is a tyrosine kinase inhibitor that primarily targets the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML). By binding to the ATP-binding site of the Abl kinase domain, Nilotinib stabilizes the inactive conformation of the protein, thereby inhibiting its downstream signaling pathways that lead to cell proliferation and survival.[5] Additionally, Nilotinib has been shown to modulate other signaling pathways, such as the ERK1/2 and AKT pathways, in different cell types.[6]
References
- 1. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography with solid-phase extraction for the quantitative determination of nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dispersive micro-solid phase extraction based on two MOFs as highly effective adsorbents for analysis of nilotinib in plasma and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
Minimizing ion suppression in Nilotinib ESI-MS analysis
Welcome to the technical support center for the analysis of Nilotinib using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of Nilotinib ESI-MS analysis?
A1: Ion suppression is a type of matrix effect that reduces the signal intensity of the target analyte, Nilotinib.[1] It occurs when other molecules present in the sample (the "matrix") co-elute with Nilotinib from the liquid chromatography (LC) system and compete with it during the electrospray ionization (ESI) process.[1][2] This competition for charge or space on the ESI droplet surface leads to fewer Nilotinib ions being formed and detected by the mass spectrometer, which can severely compromise the accuracy, precision, and sensitivity of the analysis.[3][4]
Q2: What are the common causes of ion suppression when analyzing Nilotinib in biological samples?
A2: The primary causes of ion suppression are endogenous and exogenous substances that are not adequately removed during sample preparation.
-
Endogenous Compounds: Biological matrices like plasma and serum are rich in components that can cause suppression. Phospholipids are a major contributor, along with salts, proteins, and lipids.[5]
-
Exogenous Compounds: These are substances introduced during the experimental process. Examples include plasticizers from lab consumables, detergents, and certain mobile phase additives like Trifluoroacetic Acid (TFA), which is a known signal suppressor.[2][3][6]
-
High Analyte Concentration: At very high concentrations, the ESI response can become non-linear, leading to self-suppression as the droplet surface becomes saturated.[2][3]
Q3: Why is Electrospray Ionization (ESI) particularly susceptible to ion suppression?
A3: ESI is more prone to ion suppression compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) because ionization occurs on the surface of liquid droplets.[4] Co-eluting matrix components can alter the physical properties of these droplets, such as surface tension and viscosity, which hinders solvent evaporation and the efficient formation of gas-phase analyte ions.[2][3] Since there is a limited amount of charge and space on the droplet surface, compounds with higher surface activity or ionization efficiency can dominate the process, suppressing the signal of the analyte of interest.[2][4]
Q4: How can I determine if my Nilotinib analysis is affected by ion suppression?
A4: The most common method is a post-column infusion experiment. While your LC-MS system is running with a blank mobile phase, a solution of Nilotinib is continuously infused into the flow path just before the MS inlet. This creates a stable baseline signal. You then inject a prepared blank matrix sample (e.g., an extract of plasma without Nilotinib). Any dip or reduction in the stable baseline signal indicates that compounds eluting from the column at that specific time are causing ion suppression. This allows you to see if the suppression zones overlap with Nilotinib's retention time.
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for Nilotinib.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
// Nodes start [label="Inconsistent or Low\nNilotinib Signal", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_prep [label="Step 1: Evaluate Sample Preparation", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_chromatography [label="Step 2: Optimize Chromatography", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ms_params [label="Step 3: Adjust MS Parameters", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_is [label="Step 4: Use Stable Isotope-\nLabeled Internal Standard", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Accurate & Reproducible\nQuantification", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sample_prep [color="#5F6368"]; check_sample_prep -> check_chromatography [label="If suppression persists", fontcolor="#5F6368", color="#5F6368"]; check_chromatography -> check_ms_params [label="If co-elution remains", fontcolor="#5F6368", color="#5F6368"]; check_ms_params -> use_is [label="For final compensation", fontcolor="#5F6368", color="#5F6368"]; use_is -> end_node [color="#5F6368"]; }
Troubleshooting workflow for ion suppression.
Step 1: Improve Sample Preparation
Sample preparation is the most effective way to combat ion suppression by removing interfering matrix components before analysis.[3][5]
// Nodes sample [label="Plasma/Serum Sample\n(Nilotinib + Matrix)", shape=cylinder, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
ppt [label="Protein Precipitation (PPT)", shape=rectangle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lle [label="Liquid-Liquid Extraction (LLE)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction (SPE)/\nSupported Liquid Extraction (SLE)", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
ppt_out [label="High Matrix Components\n(High Ion Suppression)", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; lle_out [label="Reduced Matrix\n(Moderate Suppression)", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; spe_out [label="Cleanest Extract\n(Minimal Suppression)", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sample -> ppt [color="#5F6368"]; sample -> lle [color="#5F6368"]; sample -> spe [color="#5F6368"];
ppt -> ppt_out [color="#5F6368"]; lle -> lle_out [color="#5F6368"]; spe -> spe_out [color="#5F6368"]; }
Comparison of sample preparation techniques.
Recommendation: While Protein Precipitation (PPT) is simple, it often leaves behind significant amounts of phospholipids and other interferences, leading to strong ion suppression.[3][7] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are superior for producing cleaner samples.[8][9] Supported Liquid Extraction (SLE) has been shown to be a highly effective choice for analyzing multiple targeted drugs, including Nilotinib, offering a good balance of recovery and minimal matrix effects.[7]
| Technique | General Procedure | Pros | Cons | Impact on Ion Suppression |
| Protein Precipitation (PPT) | Add a solvent (e.g., acetonitrile, methanol) to the plasma sample to precipitate proteins. Centrifuge and inject the supernatant.[9] | Fast, simple, inexpensive. | Non-selective, leaves many interfering substances (salts, phospholipids) in the supernatant.[8][9] | Highest [3][7] |
| Liquid-Liquid Extraction (LLE) | Extract Nilotinib from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate).[8][10] | More selective than PPT, removes many polar interferences. | Can be labor-intensive, may have emulsion issues. | Moderate to Low [8][10] |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge (e.g., C18, MCX) that retains Nilotinib. Wash away interferences, then elute the purified Nilotinib.[9] | Highly selective, provides very clean extracts, can be automated. | More expensive, requires method development. | Lowest [5][9] |
| Supported Liquid Extraction (SLE) | Load the aqueous sample onto a diatomaceous earth support. Apply an immiscible organic solvent to elute the analyte, leaving polar interferences behind.[7] | Simple, no shaking/emulsions, high recovery, easily automated. | Cost can be higher than LLE. | Very Low [7] |
Step 2: Optimize Chromatographic Conditions
If ion suppression persists, adjust your LC method to separate Nilotinib from the interfering matrix components.[1]
-
Change Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both Nilotinib and matrix interferences.
-
Adjust Mobile Phase Additives: While formic acid is common, its concentration can be optimized.[10] Consider alternatives like ammonium formate or ammonium acetate, as they can sometimes reduce background ionization.[10][11] Avoid strong ion-pairing agents like TFA if possible.[6]
-
Modify Gradient Profile: Extend the gradient to increase the separation between early-eluting polar interferences and your analyte. A column wash with a high percentage of organic solvent at the end of each run can prevent the buildup of late-eluting compounds like phospholipids.[12]
-
Select a Different Column: If co-elution is severe, consider a column with different selectivity. While C18 columns are common, a Phenyl column may offer alternative selectivity for aromatic compounds like Nilotinib.[10]
Step 3: Adjust Mass Spectrometer and ESI Source Parameters
-
Reduce Flow Rate: Lowering the flow rate (e.g., to nano-flow rates) can reduce ion suppression by creating smaller, more highly charged droplets that are more tolerant to non-volatile salts and other matrix components.[2][3]
-
Optimize Source Parameters: Systematically optimize ESI source parameters such as gas flows (nebulizer and drying gas), source temperature, and capillary voltage to maximize the Nilotinib signal relative to the background noise.[10]
-
Consider APCI: If ion suppression in ESI remains an insurmountable problem, switching to an Atmospheric Pressure Chemical Ionization (APCI) source may be a solution, as it is generally less susceptible to matrix effects.[4][11]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Nilotinib from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[10]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., a stable isotope-labeled Nilotinib) and briefly vortex.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide (NaOH) solution to the plasma sample to basify the mixture, improving the extraction efficiency of Nilotinib.[10] Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate.[10] Vortex vigorously for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:water with 0.15% formic acid).[10] Vortex to dissolve.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Parameters for Nilotinib
These parameters are a starting point for method development and are based on published literature.[10]
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl Column (e.g., Xtimate Phenyl, 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 0.15% Formic Acid and 0.05% Ammonium Acetate in Water[10] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 40:60 A:B) or a shallow gradient optimized for separation[10] |
| Flow Rate | 0.25 mL/min[10] |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (Q1): m/z 530.7 -> Product Ion (Q3): m/z 289.5[10] |
| Cone Voltage | ~50 V (Optimize for your instrument)[10] |
| Collision Energy | ~30 V (Optimize for your instrument)[10] |
| Source Temperature | ~120 °C[10] |
| Desolvation Temp. | ~350 °C[10] |
| Desolvation Gas Flow | ~750 L/h[10] |
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Nilotinib-d6 Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve specific issues encountered during the chromatographic analysis of Nilotinib using its deuterated internal standard, Nilotinib-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Nilotinib. It is structurally identical to Nilotinib, with the exception that six hydrogen atoms have been replaced with deuterium. This minimal structural modification ensures that this compound has nearly identical chemical and physical properties to Nilotinib, including extraction recovery, ionization efficiency, and chromatographic retention time under most conditions. Its different mass allows for its distinction from the unlabeled Nilotinib by a mass spectrometer. The use of a SIL-IS is considered the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: What are the common causes of chromatographic interference with this compound?
Chromatographic interference in the analysis of Nilotinib using this compound as an internal standard can arise from several sources:
-
Co-elution with Metabolites: Nilotinib is metabolized in vivo, and some of its metabolites may have similar chromatographic properties, leading to partial or complete co-elution with Nilotinib or this compound.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can co-elute with the analyte and internal standard, suppressing or enhancing their ionization in the mass spectrometer. This can lead to inaccurate quantification if the matrix effect is different for the analyte and the internal standard.
-
Isotopic Crosstalk: In some cases, there can be a contribution from the natural isotopes of Nilotinib to the signal of this compound, or vice-versa, especially if the mass resolution of the instrument is insufficient.
-
Retention Time Shifts: Although designed to co-elute, deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-deuterated analyte.[1] This "isotopic effect" can become problematic if the integration windows are not set correctly or if the shift is significant enough to suggest a change in chromatographic selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting for Nilotinib and/or this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Nilotinib (a basic compound) is in a single ionic state. A slightly acidic mobile phase is often used. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol, high concentration of organic solvent). If the problem persists, replace the column. |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. |
Issue 2: Co-elution of this compound with an Interfering Peak
Troubleshooting Workflow
Caption: A stepwise approach to resolving co-eluting peaks.
Detailed Methodologies
-
Optimize Mobile Phase Gradient:
-
Protocol: Start with a shallow gradient to maximize the separation of closely eluting peaks. For example, if your current gradient is a rapid increase from 20% to 90% organic phase in 2 minutes, try extending the gradient to 5 or 10 minutes. Introduce a hold at a lower organic percentage before the elution of Nilotinib to allow for the separation of more polar interferences.
-
-
Change Mobile Phase Composition:
-
Protocol: If using acetonitrile as the organic modifier, try substituting it with methanol, or using a combination of both. The different solvent selectivity can alter the retention of interfering compounds relative to this compound. Similarly, modifying the aqueous phase with different additives (e.g., formic acid, ammonium formate, ammonium acetate) can influence the chromatography.
-
-
Evaluate a Different Stationary Phase:
-
Protocol: If co-elution persists, the interference may have very similar properties to this compound on the current column. Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) can provide a different selectivity and resolve the interference.
-
-
Improve Sample Preparation:
-
Protocol: Re-evaluate your sample clean-up procedure. If using protein precipitation, consider a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of matrix components that could be causing the interference.
-
Issue 3: Significant Retention Time Shift Between Nilotinib and this compound
While a slight difference in retention time can occur with deuterated standards, a significant and variable shift can compromise analytical accuracy.
Troubleshooting Steps
| Step | Action | Rationale |
| 1. Confirm System Stability | Inject a mixture of Nilotinib and this compound in a clean solvent multiple times. | To ensure the shift is not due to chromatographic system instability (e.g., pump fluctuations, column temperature variations). |
| 2. Evaluate Isocratic vs. Gradient Elution | If using a steep gradient, try a shallower gradient or an isocratic elution. | Deuterium substitution can slightly alter the pKa and hydrophobicity, leading to differential retention, which can be exacerbated by steep gradients.[1] |
| 3. Mobile Phase pH Adjustment | Make small adjustments to the mobile phase pH. | To see if the retention time shift is pH-dependent, which could indicate a difference in the ionization state of the analyte and internal standard. |
| 4. Consider a Different Labeled Standard | If the issue persists and affects data quality, consider using a ¹³C or ¹⁵N labeled internal standard. | These heavier isotopes are less likely to cause a chromatographic isotope effect compared to deuterium. |
Experimental Protocols
Example LC-MS/MS Method for Nilotinib Quantification
This is a representative protocol and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Nilotinib) | To be optimized for the specific instrument (e.g., m/z 530.2 -> 289.2) |
| MRM Transition (this compound) | To be optimized for the specific instrument (e.g., m/z 536.2 -> 295.2) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Signaling Pathway for Method Development
Caption: A workflow for developing a robust LC-MS/MS method.
References
Best practices for handling and storing Nilotinib-d6 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Nilotinib-d6 powder, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and how is it used in research?
This compound is a deuterated form of Nilotinib, a potent and selective inhibitor of the BCR-ABL tyrosine kinase. In research, it is primarily used as an internal standard for the quantification of Nilotinib in biological samples by mass spectrometry. Its almost identical chemical and physical properties to Nilotinib, with a higher mass due to the deuterium atoms, make it an ideal tool for accurate concentration measurements in pharmacokinetic and drug metabolism studies.
2. What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.
3. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months.
4. What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, it is essential to wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of the compound.
-
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
-
If solubility issues persist, consider preparing a more dilute stock solution.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Ensure that stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Prepare a fresh stock solution from the powder.
-
Verify the concentration of the stock solution using a reliable method such as UV-Vis spectrophotometry, if possible.
-
-
Possible Cause 2: Instability of this compound in cell culture media.
-
Troubleshooting Steps:
-
Prepare fresh working solutions in cell culture media immediately before each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during the experiment.
-
Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture conditions.
-
-
Possible Cause 3: Paradoxical activation of signaling pathways.
-
Troubleshooting Steps:
-
Some tyrosine kinase inhibitors have been reported to cause a paradoxical activation of downstream signaling pathways at certain concentrations or in specific cell lines.
-
Perform a dose-response experiment over a wide range of concentrations to identify the optimal inhibitory concentration.
-
Analyze multiple downstream targets in the signaling pathway to get a comprehensive understanding of the cellular response.[1][2][3][4][5]
-
Consider using a different cell line or experimental model to confirm your findings.
-
Issue 3: High background signal in Western blot analysis for phosphorylated proteins.
-
Possible Cause: Incomplete inhibition of kinase activity or issues with the Western blot protocol.
-
Troubleshooting Steps:
-
Optimize the concentration of this compound and the treatment time to ensure complete inhibition of the target kinase.
-
Include appropriate positive and negative controls in your experiment.
-
Ensure that all buffers used for cell lysis and Western blotting contain phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Follow a well-established and optimized Western blot protocol.
-
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Formulation | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 5.356 mg of this compound for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
2. Cell Viability (MTS) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
3. Western Blotting for BCR-ABL Phosphorylation
-
Materials:
-
Cells expressing BCR-ABL (e.g., K562 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: this compound inhibits the BCR-ABL kinase and other targets.
Caption: Workflow for a typical in vitro cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paradoxical MAPK-activation in response to treatment with tyrosine kinase inhibitors in CML: flow cytometry loses track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ensuring long-term stability of Nilotinib-d6 stock solutions
This guide provides technical support for researchers, scientists, and drug development professionals on ensuring the long-term stability of Nilotinib-d6 stock solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. Dimethylformamide (DMF) can also be used. For aqueous solutions, solubility is highly pH-dependent, with significantly lower solubility at pH 4.5 and above.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C for up to 3 months or at -80°C for longer periods. To minimize degradation from freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: How long can I expect my this compound stock solution to be stable under recommended storage conditions?
A3: While specific long-term stability data for this compound is not extensively published, general guidelines for small molecules in DMSO suggest that storage at -20°C can maintain compound integrity for up to 3 months. For longer-term storage, -80°C is recommended. The stability of the solid form of Nilotinib is reported to be at least 4 years at -20°C.
Q4: What are the known degradation pathways for Nilotinib?
A4: Forced degradation studies on Nilotinib have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. It is relatively stable to thermal and photolytic stress. Therefore, it is crucial to protect stock solutions from harsh pH environments and oxidizing agents.
Q5: Is this compound light-sensitive?
A5: Studies have shown that Nilotinib is stable under photolytic conditions. However, as a general laboratory best practice, it is always advisable to store stock solutions in amber vials or otherwise protected from light to minimize any potential for photodegradation over extended periods.
Q6: How does deuteration affect the stability of this compound compared to non-deuterated Nilotinib?
A6: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic degradation in vivo, a phenomenon known as the kinetic isotope effect. In the context of in vitro stock solution stability, this difference is generally not expected to significantly alter the chemical stability under recommended storage conditions, as the degradation pathways are primarily hydrolytic and oxidative rather than metabolic.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the solvent may have absorbed water, reducing solubility. | Gently warm the vial to 37°C in a water bath and vortex or sonicate until the precipitate redissolves completely. Ensure the solution is clear before use. To prevent this, ensure DMSO is anhydrous and consider preparing a slightly lower concentration stock solution. |
| Inconsistent results in downstream experiments (e.g., LC-MS). | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or contamination. The concentration of the internal standard may be incorrect. | Prepare a fresh stock solution from solid this compound. Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Verify the concentration of the stock solution using a validated analytical method, such as HPLC-UV. Ensure accurate and consistent addition of the internal standard to all samples. |
| Unexpected peaks in chromatogram. | These could be degradation products or impurities from the solvent or container. | Run a blank (solvent only) to identify solvent-related peaks. If new peaks appear over time in the this compound solution, it indicates degradation. Refer to the stability testing protocol below to assess the extent of degradation. Ensure high-purity solvents and clean labware are used. |
| Difficulty dissolving solid this compound. | The solvent may not be of sufficient purity, or inadequate mixing techniques are being used. | Use high-purity, anhydrous DMSO. Gentle warming (to 37°C) and sonication can aid in dissolution. |
Quantitative Data Summary
While specific long-term stability data for this compound in DMSO at -20°C is limited in publicly available literature, the following table summarizes the expected stability based on general knowledge of small molecule stability and forced degradation studies of Nilotinib.
Table 1: Estimated Long-Term Stability of this compound Stock Solutions in Anhydrous DMSO
| Storage Temperature | Duration | Expected Purity | Recommendations |
| -20°C | Up to 3 months | >98% | Suitable for routine use. Aliquot to avoid freeze-thaw cycles. |
| -80°C | > 3 months | >98% | Recommended for long-term archival storage. |
| 4°C | < 1 week | Degradation may occur | Not recommended for storage. |
| Room Temperature | < 24 hours | Significant degradation likely | Avoid. |
Table 2: Summary of Nilotinib Stability Under Forced Degradation Conditions
| Stress Condition | Time | Temperature | Result |
| 1N HCl (Acid) | 10 hours | 60°C | ~26% degradation |
| 1N NaOH (Base) | 10 hours | 60°C | ~24% degradation |
| 5% H₂O₂ (Oxidation) | 18 hours | Room Temp | ~16% degradation |
| Thermal | 48 hours | 120°C | Stable |
| Photolytic (UV) | 48 hours | Room Temp | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound.
-
Transfer the solid to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex thoroughly.
-
If necessary, sonicate the vial in a water bath at room temperature until all solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity and detect any degradation products of this compound stock solutions over time.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate buffer at pH 5). A common gradient might be 60:40 acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Procedure:
-
Sample Preparation: Dilute an aliquot of the this compound stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-50 µg/mL).
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of any potential degradation products.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time.
-
Calculate the peak area of the main peak and any other peaks present in the chromatogram.
-
Determine the purity of the solution by calculating the percentage of the main peak area relative to the total area of all peaks.
-
Compare the purity of aged samples to a freshly prepared standard to quantify any degradation.
-
Visualizations
Caption: Mechanism of action of Nilotinib in inhibiting the BCR-ABL signaling pathway.
Caption: Workflow for long-term stability testing of this compound stock solutions.
Validation & Comparative
A Head-to-Head Analysis: Nilotinib-d6 versus Nilotinib-d3 as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Nilotinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Nilotinib-d6 and Nilotinib-d3, supported by experimental data and detailed protocols to inform your selection process.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit similar physicochemical properties to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby compensating for variability during sample preparation and analysis. The degree of deuteration can, however, influence the behavior of an internal standard. Here, we delve into a comparative analysis of this compound and Nilotinib-d3.
Performance Data Summary
The following table summarizes the key performance metrics for analytical methods utilizing this compound and Nilotinib-d3 as internal standards for the quantification of Nilotinib in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: The data presented below is collated from separate studies and does not represent a direct head-to-head experimental comparison. Variations in instrumentation, methodologies, and laboratory conditions may influence the results.
| Performance Metric | This compound as Internal Standard | Nilotinib-d3 as Internal Standard[1] |
| Linearity (Concentration Range) | 5.00 - 2,500 ng/mL | 50 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.991 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 50 ng/mL |
| Intra-Assay Precision (% CV) | < 10.0% | Not explicitly stated |
| Inter-Assay Precision (% CV) | < 10.0% | Not explicitly stated |
| Accuracy (% Bias) | < 13.1% | Within acceptable limits |
| Extraction Recovery | Data not available | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Nilotinib in human plasma using a deuterated internal standard. This protocol is a composite based on established methodologies.
Sample Preparation
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or Nilotinib-d3 in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of Nilotinib from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nilotinib: m/z 530.2 → 289.2
-
This compound: m/z 536.2 → 295.2 (predicted)
-
Nilotinib-d3: m/z 533.2 → 292.2
-
Visualizing the Mechanism of Action: Nilotinib's Inhibition of the BCR-ABL Signaling Pathway
Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[2][3] By binding to the ATP-binding site of the BCR-ABL protein, Nilotinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[3][4]
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream pathways.
Discussion and Recommendations
Both this compound and Nilotinib-d3 are suitable for use as internal standards in the quantification of Nilotinib. The choice between them may depend on several factors:
-
Availability and Cost: The commercial availability and cost of each deuterated standard can be a deciding factor.
-
Chromatographic Separation: While stable isotope-labeled internal standards are expected to co-elute with the analyte, minor differences in retention time can sometimes be observed with a lower degree of deuteration. It is crucial to verify the chromatographic behavior during method development.
-
Mass Spectrometric Resolution: A higher degree of deuteration (d6 vs. d3) provides a greater mass difference from the parent drug, which can be advantageous in minimizing potential crosstalk between the analyte and internal standard MRM transitions, especially on lower-resolution mass spectrometers.
-
Isotopic Purity: The isotopic purity of the internal standard is critical to prevent contribution to the analyte signal. Commercially available standards typically have high isotopic purity.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]
- 4. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Nilotinib
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug efficacy and patient safety. Nilotinib, a tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia, requires precise measurement in various matrices, from bulk drug substances to patient plasma. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides a comprehensive cross-validation and comparison of these two methods for Nilotinib analysis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key validation parameters for Nilotinib quantification using both techniques, compiled from various validated methods.
Table 1: Performance Characteristics of HPLC Methods for Nilotinib Quantification
| Parameter | Reported Range/Value | Citation |
| Linearity Range | 2 - 50 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Accuracy (% Recovery) | 99.65 - 100.65% | [1] |
| Precision (%RSD) | < 2% | [1] |
| Limit of Detection (LOD) | 10.43 - 90 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 31.63 - 125 ng/mL | [1][3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Nilotinib Quantification
| Parameter | Reported Range/Value | Citation |
| Linearity Range | 2.4 - 5250 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Accuracy (% Deviation) | < 13.1% | [5] |
| Precision (%CV) | < 10.0% | [5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |
From the data, it is evident that LC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification compared to HPLC.[7] This makes LC-MS/MS the preferred method for applications requiring trace-level detection, such as therapeutic drug monitoring in patient plasma.[4][8] HPLC, on the other hand, demonstrates excellent linearity, accuracy, and precision within its effective concentration range and is a robust and cost-effective choice for the analysis of bulk drug and pharmaceutical formulations where high concentrations of Nilotinib are expected.[1][2][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS analysis of Nilotinib.
HPLC Method Protocol
This protocol is based on a reversed-phase HPLC method for the estimation of Nilotinib in bulk and pharmaceutical dosage forms.[1][2]
1. Chromatographic Conditions:
-
Column: Thermo Scientific C18 (250mm x 4.6mm, 5µm) or Phenomenex C18 (150x4.6mm, 5µm)[1][2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid buffer and acetonitrile in a ratio of 65:35 v/v or phosphate buffer (pH 5) and acetonitrile in a ratio of 40:60 v/v[1][2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 40°C[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Nilotinib in the mobile phase to obtain a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Further dilute the stock solution with the mobile phase to prepare a series of concentrations ranging from 2 to 10 µg/mL.[1]
-
Sample Preparation (Capsule Dosage Form): Take the powder from ten capsules, and weigh a quantity equivalent to 100 mg of Nilotinib. Dissolve in 8 mL of mobile phase, sonicate for 15 minutes, and make up the volume to 10 mL. Filter the solution through a 0.45 µm membrane filter before injection.[1]
LC-MS/MS Method Protocol
This protocol is adapted for the quantification of Nilotinib in human plasma, suitable for therapeutic drug monitoring.[4][6]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: Xtimate Phenyl column or equivalent[4]
-
Mobile Phase: Isocratic elution with 0.15% formic acid and 0.05% ammonium acetate in water (A) and acetonitrile (B) (40:60, v/v)[4]
-
Flow Rate: 0.25 mL/min[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Monitored Transitions (MRM): m/z 530.7→289.5 for Nilotinib[4]
-
Internal Standard (IS): Gliquidone (m/z 528.5→403.4) or a stable isotope-labeled Nilotinib[4][6]
2. Sample Preparation (Human Plasma):
-
Protein Precipitation: To 200 µL of plasma sample, add a known concentration of the internal standard. Precipitate the proteins by adding 1 mL of acetonitrile.[6]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 16,000 x g for 6 minutes.[6]
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C. Reconstitute the residue in 100 µL of the mobile phase for injection.[6]
Method Validation and Cross-Validation Workflow
The process of validating and cross-validating analytical methods is a systematic endeavor to ensure the reliability of the data generated. The following diagram illustrates a typical workflow.
Conclusion
Both HPLC and LC-MS/MS are powerful techniques for the quantification of Nilotinib, each with its own set of advantages. The choice of method should be guided by the specific analytical requirements. HPLC is a reliable and economical choice for quality control of bulk drug and pharmaceutical formulations. In contrast, LC-MS/MS is indispensable for applications demanding high sensitivity and selectivity, such as therapeutic drug monitoring and pharmacokinetic studies.[10] The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to develop and validate robust analytical methods for Nilotinib.
References
- 1. jpionline.org [jpionline.org]
- 2. jchr.org [jchr.org]
- 3. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. Development and Validation of a Simultaneous Quantification Metho...: Ingenta Connect [ingentaconnect.com]
- 9. RP-HPLC method for nilotinib in bulk and tablet dosage forms. [wisdomlib.org]
- 10. rajithperera.com [rajithperera.com]
Nilotinib-d6: A Comparative Analysis of Purity and Performance for Research Applications
For researchers, scientists, and professionals in drug development, the quality and purity of stable isotope-labeled internal standards are paramount for accurate bioanalytical and preclinical studies. This guide provides a comprehensive comparison of Nilotinib-d6, a deuterated analog of the tyrosine kinase inhibitor Nilotinib, focusing on its certificate of analysis, purity assessment, and performance relative to its non-labeled counterpart.
Certificate of Analysis: Key Quality Metrics
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values are lot-dependent, a typical CoA will include the following parameters:
| Parameter | Typical Specification | Method of Analysis |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity (HPLC) | ≥98% (unless specified otherwise) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | As specified | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Note: Several commercial suppliers, including Simson Pharma, Clearsynth, and Cayman Chemical, provide lot-specific CoAs upon purchase, with some indicating a purity of not less than 90% by HPLC[1].
Purity Assessment: A Comparative Overview
The purity of this compound is a critical factor influencing its performance as an internal standard. The primary analytical technique for assessing the purity of Nilotinib and its analogs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Alternative Purity Assessment Methods
While RP-HPLC is the most common method, other techniques can be employed to provide a more comprehensive purity profile:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is particularly useful for identifying and quantifying genotoxic impurities and other trace-level contaminants[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for structural confirmation and the detection of impurities with different chemical structures.
-
Gas Chromatography (GC): Used to determine the presence of residual solvents from the manufacturing process.
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental protocols. Below are detailed methodologies for the analysis of Nilotinib purity by RP-HPLC, based on established methods.
Protocol 1: RP-HPLC Method for Nilotinib Purity
This protocol is adapted from validated methods for the analysis of Nilotinib in bulk and pharmaceutical dosage forms[3][4][5].
1. Materials and Reagents:
- Nilotinib standard (purity ≥99.0%)[6]
- Acetonitrile (HPLC grade)[6]
- Water (HPLC grade)[6]
- Phosphate buffer (pH 5) or 0.1% Trifluoroacetic acid buffer[4][5]
- Methanol (HPLC grade)[3]
2. Chromatographic Conditions:
- Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size)[4]
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5) in a 60:40 v/v ratio, or methanol, acetonitrile, and water in a 30:20:50 v/v ratio[3][5]. The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min[3][4][5]
- Detection Wavelength: 260 nm[4][5]
- Injection Volume: 20 µL[4]
- Column Temperature: 40°C[4]
3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve Nilotinib standard in the mobile phase to a final concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5 to 50 µg/mL)[4].
- Sample Solution: Prepare the this compound sample in the mobile phase at a concentration within the calibration range.
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- The retention time for Nilotinib is typically around 5-6 minutes under these conditions[4][5].
- Calculate the purity of the this compound sample by comparing its peak area to the calibration curve generated from the Nilotinib standards.
Mechanism of Action: Signaling Pathway
Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML)[7][8]. It also inhibits other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR)[7][9]. The binding of Nilotinib to the ATP-binding site of BCR-ABL blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and promoting apoptosis of cancer cells[8].
References
- 1. This compound | CAS No- 1268356-17-7 | Simson Pharma Limited [simsonpharma.com]
- 2. rjptonline.org [rjptonline.org]
- 3. RP-HPLC method for nilotinib in bulk and tablet dosage forms. [wisdomlib.org]
- 4. jchr.org [jchr.org]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 9. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nilotinib-d6 and Other Tyrosine Kinase Inhibitor Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of tyrosine kinase inhibitors (TKIs) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering unparalleled accuracy by compensating for variability in sample preparation and instrument response. This guide provides an objective comparison of Nilotinib-d6 with other commonly used deuterated TKI internal standards, supported by experimental data.
The Critical Role of Internal Standards in TKI Bioanalysis
In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and behave identically during sample extraction and processing. This ensures that any variations encountered by the analyte are mirrored by the internal standard, allowing for accurate quantification. Deuterated internal standards, such as this compound, are structurally almost identical to their non-labeled counterparts, making them the preferred choice for correcting matrix effects, recovery inconsistencies, and ionization suppression.
Performance Comparison of Deuterated TKI Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. Below is a summary of reported performance data for this compound and other deuterated TKI internal standards.
| Internal Standard | Analyte(s) | Sample Preparation | Extraction Recovery (%) | Matrix Effect (%) | Citation(s) |
| Nilotinib-d3 | Nilotinib, Imatinib, Gefitinib, Pazopanib, Vemurafenib | Protein Precipitation | Not explicitly reported, but method showed good accuracy | Negligible relative matrix effects reported | [1] |
| Imatinib-d8 | Imatinib | Liquid-Liquid Extraction | Imatinib: 60.9 ± 4.2, Imatinib-d8: 62.1 ± 3.5 | IS Normalized Matrix Factor CV < 3.7% | [2] |
| Imatinib (unlabeled IS) | Imatinib | Protein Precipitation & Column Switching | 92.5 ± 8.6 | 94.3 ± 8.9 | [3] |
| Dasatinib-d6 | Dasatinib | Solid Phase Extraction | >79% | Minimal internal standard normalized matrix effects | [4] |
| Erlotinib-d6 | Erlotinib | Liquid-Liquid Extraction | >80% | Not explicitly reported, but method showed good accuracy | [5] |
| Gefitinib-d6 | Gefitinib, Nilotinib, Imatinib, Pazopanib, Vemurafenib | Protein Precipitation | Not explicitly reported, but method showed good accuracy | Negligible relative matrix effects reported | [1] |
Note: The data presented is compiled from various studies and direct head-to-head comparative studies are limited. The performance of an internal standard can be method and matrix-dependent.
Experimental Protocols: A Generalized Workflow
The following section outlines a typical experimental protocol for the quantification of TKIs in human plasma using a deuterated internal standard, such as this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting TKIs from plasma samples.
-
Sample Thawing: Patient plasma samples, quality control (QC) samples, and calibration standards are thawed at room temperature.
-
Aliquoting: A small volume of each sample (e.g., 20 µL to 100 µL) is aliquoted into a clean microcentrifuge tube.[1]
-
Addition of Internal Standard: A working solution of the deuterated internal standard (e.g., this compound in methanol or acetonitrile) is added to each sample.[1]
-
Precipitation: A protein precipitating agent, typically acetonitrile or methanol, is added to the sample mixture. The volume of the precipitant is usually 3 to 4 times the sample volume.[1]
-
Vortexing: The samples are vortexed for a sufficient time (e.g., 2 minutes) to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: The vortexed samples are centrifuged at high speed (e.g., 12,000 x g) for a set duration (e.g., 5-10 minutes) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new set of tubes or a 96-well plate for analysis.
-
Dilution (if necessary): The supernatant may be diluted with a reconstitution solvent (e.g., a mixture of mobile phase components) before injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The extracted samples are then analyzed using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Separation: An aliquot of the prepared sample (e.g., 5-10 µL) is injected onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the TKI and its internal standard from other matrix components.[1]
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer, which is operated in the positive ion electrospray ionization (ESI+) mode. The detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.[1]
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the unknown samples by interpolating from a calibration curve constructed using standards with known concentrations.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and the primary signaling pathway targeted by Nilotinib.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Precision in Nilotinib Quantification: A Comparative Guide on the Use of Nilotinib-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically inter-assay and intra-assay precision, when using Nilotinib-d6 as an internal standard in the bioanalysis of Nilotinib. The data presented is compiled from various validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation: Inter-assay and Intra-assay Precision
The precision of an analytical method describes the closeness of repeated individual measurements of an analyte. It is typically expressed as the coefficient of variation (CV), with lower values indicating higher precision. Intra-assay precision (repeatability) is determined by analyzing samples within the same analytical run, while inter-assay precision (intermediate precision) is assessed across different runs on different days.[1][2]
The following tables summarize the inter-assay and intra-assay precision for Nilotinib quantification from various studies. While not all studies explicitly used this compound, they employed stable isotope-labeled internal standards which provide similar benefits in minimizing analytical variability.
| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Method | Reference |
| LLOQ (5 ng/mL) | 2.5 - 7.8 | 0 - 5.6 | LC-MS | [3] |
| QCL | 2.5 - 7.8 | 0 - 5.6 | LC-MS | [3] |
| QCM | 2.5 - 7.8 | 0 - 5.6 | LC-MS | [3] |
| QCH | 2.5 - 7.8 | 0 - 5.6 | LC-MS | [3] |
| 250 ng/mL | < 4.1 | < 4.1 | HPLC-UV | [4] |
| 900 ng/mL | < 4.1 | < 4.1 | HPLC-UV | [4] |
| 5000 ng/mL | < 4.1 | < 4.1 | HPLC-UV | [4] |
| 250 ng/mL | 7.1 | < 7.1 | HPLC-UV | [5] |
| 1500 ng/mL | 2.5 | < 7.1 | HPLC-UV | [5] |
| 2500 ng/mL | 2.9 | < 7.1 | HPLC-UV | [5] |
LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High
Comparison with Alternatives
This compound is a stable isotope-labeled internal standard for the quantification of Nilotinib.[6][7] The key advantage of using a deuterated internal standard like this compound, particularly in LC-MS/MS assays, is its ability to co-elute with the analyte and exhibit similar ionization efficiency. This co-behavior allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher precision and accuracy.
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | - Co-elutes with the analyte. - Similar ionization properties, compensating for matrix effects. - High accuracy and precision. | - Higher cost. - Requires synthesis. |
| Analogue (e.g., Dasatinib) | - May have similar chemical properties. - More readily available than custom-synthesized standards. | - Different retention time and ionization efficiency. - May not fully compensate for matrix effects. |
| No Internal Standard | - Lower cost. - Simpler method development. | - Prone to variability from sample preparation and matrix effects. - Lower precision and accuracy. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Nilotinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies presented in the cited literature.[3][8]
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound (internal standard).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Column: A C18 analytical column (e.g., 250mm x 4.6mm, 5µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Detection using electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for Nilotinib and this compound.
Visualizations
Caption: Experimental workflow for Nilotinib quantification.
References
- 1. salimetrics.com [salimetrics.com]
- 2. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 3. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]
- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
A Comparative Guide to Validating Nilotinib Assays: Adherence to FDA and ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Nilotinib, a key tyrosine kinase inhibitor. It outlines the validation requirements as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), and presents supporting experimental data from published literature for various assay techniques. This document is intended to assist in the selection and validation of appropriate analytical methods for Nilotinib in research and quality control settings.
Regulatory Framework: FDA and ICH Guidelines for Method Validation
The validation of analytical methods is a critical step in drug development and manufacturing, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose. The two primary sets of guidelines governing this process are the FDA's "Bioanalytical Method Validation - Guidance for Industry" and the ICH's "Q2(R1) Validation of Analytical Procedures: Text and Methodology". While largely harmonized, there are subtle differences in their emphasis and scope.
Bioanalytical methods, used for quantification of drugs in biological matrices like plasma, are primarily governed by the FDA's guidance. Assays for bulk drug and pharmaceutical dosage forms typically follow ICH Q2(R1).
Table 1: Summary of Key Validation Parameters and Acceptance Criteria from FDA and ICH Q2(R1) Guidelines
| Validation Parameter | FDA Bioanalytical Method Validation | ICH Q2(R1) Validation of Analytical Procedures |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Acceptance is typically based on the absence of interfering peaks at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Accuracy | The closeness of the mean test results to the true concentration. Expressed as percent of the nominal value. Acceptance criteria are typically within ±15% of the nominal value, and ±20% at the Lower Limit of Quantification (LLOQ). | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically assessed on a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. Expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Acceptance criteria are typically ≤15% CV, and ≤20% at the LLOQ for both intra-day and inter-day precision. | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Repeatability (intra-assay precision) and intermediate precision should be assessed. |
| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five non-zero standards is recommended. The correlation coefficient (r²) should be ≥ 0.99. | The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be determined with suitable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Comparison of Analytical Methods for Nilotinib Quantification
Several analytical methods have been developed and validated for the quantification of Nilotinib in various matrices. The most common are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. However, alternative methods are also emerging.
Table 2: Performance Comparison of Validated Nilotinib Assays
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD/LOQ | Reference |
| HPLC-UV | Human Plasma | 50–2,500 ng/mL | 98.2% - 107.7% | Intra-day: 2.5% - 7.1% | LOD: 5 ng/mL | [1] |
| RP-HPLC | Bulk & Pharmaceutical Dosage Form | 2 - 10 µg/mL | 99.65% - 100.65% | Intra-day: <2% | LOD: 10.43 ng/mL; LOQ: 31.63 ng/mL | [2] |
| RP-HPLC | Bulk & Pharmaceutical Dosage Form | 5 - 50 µg/mL | Not explicitly stated, but method validated as per ICH | Intra-day & Inter-day: <2% | Not explicitly stated, but method validated as per ICH | [3] |
| UV-Spectrophotometry | Bulk & Pharmaceutical Dosage Form | 7 - 12 µg/mL | 100.05% | Not explicitly stated, but method validated as per ICH | Not specified | [4] |
| UV-Visible Spectrophotometry | Bulk & Pharmaceutical Dosage Form | 0 - 50 µg/mL | 99% - 101% | Intra-day & Inter-day: <2% | LOD: 1.557 µg/mL; LOQ: 4.719 µg/mL | [5] |
| Electrochemical Sensor | Human Urine & Pharmaceutical Preparations | 59.7–1570 ng/mL & 1570–11200 ng/mL | 98.41% - 102.03% | Not specified | LOD: 11.8 ng/mL | [6][7] |
| Capillary Electrophoresis-MS/MS | Biological Samples (General TKI method) | Not specified for Nilotinib | Not specified for Nilotinib | Not specified for Nilotinib | LODs in the range of 3.9–23.0 nmol·L⁻¹ for TKIs | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical assays. Below are summarized protocols for the key experiments cited in this guide.
RP-HPLC Method for Nilotinib in Bulk and Pharmaceutical Dosage Form[2]
-
Chromatographic System:
-
Column: Phenomenex enable C18 (150x4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 5) in the ratio of 60:40 %v/v
-
Flow Rate: 1 mL/min
-
Detection: PDA detector at 260 nm
-
-
Standard Solution Preparation: A stock solution of Nilotinib (1 mg/mL) was prepared and suitably diluted with acetonitrile to obtain concentrations in the linearity range of 2 to 10 µg/mL.
-
Sample Preparation: Powder equivalent to 100mg of Nilotinib from ten capsules was accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45µm membrane filter.
-
Validation: The method was validated as per ICH guidelines for linearity, precision, accuracy, specificity, and robustness.
HPLC-UV Method for Nilotinib in Human Plasma[1]
-
Chromatographic System:
-
Column: Capcell Pak C18 MG II (250 × 4.6 mm)
-
Mobile Phase: 0.5% Na₂PO₄H₂O (pH 2.5)‐acetonitrile‐methanol (55:25:20, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
-
Standard Solution Preparation: Stock solutions of Nilotinib and the internal standard (dasatinib) were prepared in methanol (1.0 mg/mL). Working standards were prepared by serial dilution.
-
Sample Preparation: Details of the plasma extraction procedure are outlined in the source publication.
-
Validation: The method was validated for linearity, precision, accuracy, and recovery.
UV-Visible Spectrophotometric Method for Nilotinib[5]
-
Instrumentation: UV-Visible spectrophotometer
-
Solvent: Acetonitrile (ACN):water (1:1 v/v)
-
Wavelength of Maximum Absorbance (λmax): 303 nm
-
Standard Solution Preparation: A standard stock solution of 100 mg of Nilotinib in 100 mL of the solvent was prepared. Further dilutions were made to achieve concentrations within the linear range (0–50 µg/mL).
-
Sample Preparation: A sample of powdered capsules equivalent to the desired concentration was weighed, dissolved in the solvent, and the absorbance was measured.
-
Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.
Visualizing Workflows and Pathways
Diagrams are essential tools for understanding complex processes and relationships. The following visualizations were created using Graphviz (DOT language).
Bioanalytical Method Validation Workflow
Caption: General workflow for bioanalytical method validation.
Nilotinib Signaling Pathway
Caption: Nilotinib's mechanism of action via inhibition of key signaling pathways.
Comparison of Key Validation Parameters
Caption: Logical comparison of analytical methods based on validation parameters.
References
- 1. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. jchr.org [jchr.org]
- 4. jocpr.com [jocpr.com]
- 5. wjpls.org [wjpls.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Electrochemical Approaches for Anticancer Drug Monitoring: Application of CoS@Nitrogen-Doped Amorphous Porous Carbon Composite in Nilotinib Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Nilotinib-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nilotinib-d6, a deuterated analog of the tyrosine kinase inhibitor Nilotinib. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for Nilotinib and its analogs specifies the required PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing and lab coat.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | A suitable respirator is required when dusts are generated.[2] | Prevents inhalation of harmful airborne particles. |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not inhale dust or aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Take precautionary measures against static discharge.
Spill Management and Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent contamination and exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Mark the contaminated area to prevent unauthorized access.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep up the material, avoiding dust formation.[1][2]
-
Collection: Place the swept-up material or absorbent into a suitable, sealed, and properly labeled container for disposal.[2][3]
-
Decontamination: Decontaminate the spill site and any equipment used by scrubbing with alcohol or another suitable solvent.[1] Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.
Methodology:
-
Segregation: Ensure that this compound waste is segregated from other laboratory waste streams.
-
Containerization: Place the waste into a suitable, closed, and clearly labeled container. The label should include the chemical name and any relevant hazard warnings.
-
Solvent Mixture (if applicable): For incineration, the material may be dissolved or mixed with a suitable combustible solvent.[2] This should be done in a well-ventilated area, following all safety precautions.
-
Incineration: The waste must be incinerated in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[2][3]
Contaminated packaging and containers should be treated with the same level of caution and disposed of as unused product.[2][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound.
References
Safe Handling Protocol: Personal Protective Equipment for Nilotinib-d6
This document provides crucial safety and logistical guidance for the handling and disposal of Nilotinib-d6, a deuterated form of a potent tyrosine kinase inhibitor. Due to its cytotoxic potential, strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination. This compound is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2]
Hazard Identification and Risk Mitigation
This compound should be handled as a hazardous compound. Primary risks include inhalation of aerosols or dust, skin contact, and ingestion.[3] All handling of this compound powder must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
Required Personal Protective Equipment (PPE)
Full personal protective equipment is required at all times when handling this compound.[4] The specific level of PPE depends on the procedure being performed.
Table 1: PPE Requirements by Task
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Receiving/Storage | Single Pair (Nitrile) | Standard Lab Coat | Safety Glasses | Not Required (if package is intact) |
| Weighing Powder | Double Pair (Nitrile) | Disposable, solid-front Gown | Goggles | N95/P2 Respirator (if not in hood) |
| Solubilization | Double Pair (Nitrile) | Disposable, solid-front Gown | Goggles | Required only if outside of a hood |
| Cell Culture/Animal Dosing | Double Pair (Nitrile) | Disposable, solid-front Gown | Safety Glasses with Side Shields | Not Required (in BSC/ventilated cage) |
| Waste Disposal | Double Pair (Nitrile) | Disposable, solid-front Gown | Goggles | Not Required |
Procedural Workflow for Handling this compound
The following workflow diagram illustrates the critical steps and control points for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound (MW: 535.55 g/mol ).[4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered tips
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Lay down a plastic-backed absorbent pad on the work surface. Assemble all necessary materials.
-
Don PPE: Put on a disposable, solid-front gown, safety goggles, and two pairs of nitrile gloves.
-
Weighing: Carefully weigh 5.36 mg of this compound powder onto an anti-static weigh paper or boat inside the fume hood.
-
Transfer: Gently transfer the powder into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all powder is completely dissolved.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots. Clearly label each aliquot with the compound name, concentration, and date. Store immediately at -20°C for short-term use or -80°C for long-term storage.
-
Decontamination: Wipe down all surfaces, including the balance and pipettes, with a suitable decontaminating agent (e.g., 70% ethanol).
-
Disposal: Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in the designated cytotoxic waste container.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and exposure to non-laboratory personnel.
Table 2: Disposal Plan for Contaminated Materials
| Item | Decontamination Procedure | Disposal Container |
| Glassware/Hardware | Soak in a 1:10 bleach solution or appropriate deactivating agent, followed by a thorough rinse. | N/A (for reuse) |
| Contaminated PPE | None required before disposal. | Yellow Cytotoxic Waste Bin (Sealable) |
| Sharps (Needles, etc.) | None required before disposal. | Puncture-proof Cytotoxic Sharps Container |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. | Hazardous Chemical Waste (for incineration) |
| Solid Waste (Tips, tubes) | None required before disposal. | Yellow Cytotoxic Waste Bin (Sealable) |
All cytotoxic waste must be segregated from regular lab trash.[5] These containers should be clearly marked with the cytotoxic hazard symbol.[6] Disposal should be carried out in accordance with federal, state, and local regulations.[7] In case of a spill, evacuate the area and follow your institution's established spill cleanup protocol for cytotoxic agents. A dedicated cytotoxic spill kit must be readily accessible.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
